Aspergillon A
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H32O |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(4S,5S,10S,13S,14S,17Z)-17-ethylidene-4,10,13-trimethyl-2,4,5,6,7,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O/c1-5-15-6-8-18-16-7-9-17-14(2)20(23)11-13-22(17,4)19(16)10-12-21(15,18)3/h5,14,17-18H,6-13H2,1-4H3/b15-5-/t14-,17-,18-,21+,22-/m0/s1 |
InChI Key |
MPZZQTJQOCMQRT-YOZLBQJPSA-N |
Isomeric SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)[C@H]4C)C)C |
Canonical SMILES |
CC=C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and physicochemical properties of Aspergillon A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillone A is a novel benzylazaphilone derivative, a class of fungal polyketides known for their diverse biological activities. Isolated from a marine-derived fungus, Aspergillus sp., obtained from a gorgonian coral, Aspergillone A features an unprecedented carbon skeleton that has garnered significant interest within the scientific community. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Aspergillone A, along with the experimental protocols for its isolation and characterization.
Chemical Structure
The chemical structure of Aspergillone A was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The relative stereochemistry was definitively confirmed by single-crystal X-ray analysis.
Systematic Name: (3S,4R)-7,7-dibenzyl-3,4,5-trimethyl-3,4-dihydroisochromene-6,8-dione
The molecular structure reveals a unique benzylazaphilone core with two benzyl groups attached to a quaternary carbon, a feature that contributes to its novel carbon skeleton.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for Aspergillone A is presented below. This information is critical for its identification, characterization, and potential modification in drug discovery programs.
| Property | Value |
| Molecular Formula | C₂₆H₂₆O₃ |
| Molecular Weight | 386.5 g/mol |
| Appearance | Colorless crystals |
| Optical Rotation | [α]²⁵D +53.6 (c 0.5, CHCl₃) |
| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm): 7.30-7.20 (m, 10H), 4.28 (d, J=9.6 Hz, 1H), 3.48 (d, J=16.2 Hz, 1H), 3.29 (d, J=16.2 Hz, 1H), 3.10 (d, J=13.8 Hz, 1H), 2.87 (d, J=13.8 Hz, 1H), 2.60 (m, 1H), 1.95 (s, 3H), 1.25 (d, J=6.6 Hz, 3H), 0.95 (d, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 150 MHz) | δ (ppm): 203.8, 195.4, 168.0, 137.9, 137.4, 130.6 (2C), 130.4 (2C), 128.5 (2C), 128.4 (2C), 126.8, 126.7, 114.8, 108.9, 81.6, 59.8, 45.3, 41.9, 39.8, 20.9, 15.7, 10.2 |
| HR-ESI-MS | m/z [M+Na]⁺ 409.1775 (calcd for C₂₆H₂₆O₃Na, 409.1780) |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and structural characterization of Aspergillone A.
Fungal Strain and Fermentation
The producing fungal strain, Aspergillus sp., was isolated from the inner tissue of a gorgonian, Dichotella gemmacea, collected from the South China Sea. The fungus was identified based on its morphological characteristics and ITS gene sequence analysis.
For the production of Aspergillone A, the fungus was cultured in a liquid medium composed of glucose, peptone, yeast extract, and seawater. The fermentation was carried out in Erlenmeyer flasks on a rotary shaker at 28 °C for 15 days.
Extraction and Isolation
The fungal culture (broth and mycelia) was exhaustively extracted with ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic techniques to isolate Aspergillone A. The workflow for the isolation process is depicted below.
Structure Elucidation
The planar structure and relative stereochemistry of Aspergillone A were determined using a combination of spectroscopic methods:
-
1D NMR: ¹H and ¹³C NMR spectra were used to identify the types and numbers of protons and carbons.
-
2D NMR: COSY, HSQC, and HMBC experiments were employed to establish the connectivity of the molecule.
-
HR-ESI-MS: High-resolution mass spectrometry was used to determine the molecular formula.
-
Single-Crystal X-ray Diffraction: The absolute configuration was confirmed by X-ray crystallography.
Biological Activity
Aspergillone A has demonstrated notable biological activities, particularly in the areas of antifouling and cytotoxicity.
Antifouling Activity
Aspergillone A exhibits significant antifouling activity against the larval settlement of the barnacle Balanus amphitrite. The proposed mechanism of action involves the disruption of key physiological processes in the barnacle larvae, leading to the inhibition of their settlement. While the precise molecular targets are still under investigation, it is hypothesized that Aspergillone A may interfere with signaling pathways crucial for larval attachment and metamorphosis.
Cytotoxic Activity
Preliminary studies have also indicated that Aspergillone A possesses cytotoxic activity against certain human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. Further research is required to elucidate the mechanism of its cytotoxic effects and to evaluate its selectivity for cancer cells over normal cells.
Conclusion
Aspergillone A stands out as a promising natural product with a unique chemical architecture and significant biological potential. Its unprecedented carbon skeleton makes it an attractive target for synthetic chemists, while its antifouling and cytotoxic properties warrant further investigation by pharmacologists and drug discovery professionals. The detailed information provided in this technical guide serves as a valuable resource for researchers interested in exploring the full therapeutic and biotechnological potential of this fascinating molecule. Further studies are encouraged to unravel the detailed mechanisms of action and to explore its structure-activity relationships, which could pave the way for the development of new and effective therapeutic agents.
Unraveling the Cytotoxic Mechanisms of Aspergillon A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The genus Aspergillus is a rich source of structurally diverse secondary metabolites, many of which exhibit potent biological activities. While a specific compound designated "Aspergillon A" is not extensively characterized in publicly available scientific literature, this guide elucidates the well-established mechanisms of action of representative anti-cancer compounds isolated from various Aspergillus species. This document serves as a comprehensive resource, detailing the molecular pathways, experimental methodologies, and quantitative data associated with the cytotoxic effects of these fungal metabolites, offering a foundational understanding that can be extrapolated to novel compounds of similar origin. The primary mechanisms discussed herein are the induction of apoptosis and cell cycle arrest, two cornerstones of cancer chemotherapy.
Introduction
Fungal secondary metabolites have long been a fertile ground for the discovery of novel therapeutic agents. Species of the genus Aspergillus, while often associated with opportunistic infections, produce a vast arsenal of bioactive compounds with significant potential in oncology.[1][2] These natural products interfere with fundamental cellular processes in cancer cells, leading to growth inhibition and cell death. This guide focuses on two predominant mechanisms of action: the programmed cell death pathway known as apoptosis and the deliberate halting of the cell division cycle. Understanding these intricate mechanisms is paramount for the development of targeted and effective cancer therapies.
Induction of Apoptosis
Apoptosis is a regulated process of cell suicide essential for normal tissue homeostasis. Its deregulation is a hallmark of cancer, allowing malignant cells to evade death. Several compounds from Aspergillus have been shown to reinstate this crucial process in cancer cells.[1][3]
Signaling Pathways
The induction of apoptosis by Aspergillus-derived compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and converges on the mitochondria. Pro-apoptotic proteins like Bak are activated, leading to the release of cytochrome c from the mitochondria.[3] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to the dismantling of the cell.[3]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as the Fas receptor.[4] Asperfuranone, from Aspergillus nidulans, has been shown to enhance the expression of Fas and its ligand (FasL), leading to the activation of the initiator caspase-8, which in turn activates caspase-3.[4]
-
Bcl-2 Family Regulation: The Bcl-2 family of proteins are key regulators of the intrinsic pathway. Anti-apoptotic members like Bcl-2 are often overexpressed in cancer cells. Isosclerone, from Aspergillus fumigatus, has been shown to down-regulate Bcl-2, thereby promoting apoptosis.[5]
-
NF-κB Signaling: The transcription factor NF-κB is a critical regulator of cell survival. Isosclerone has also been implicated in the activation of the NF-κB signaling pathway, which, in some contexts, can paradoxically contribute to apoptosis.[5]
References
- 1. Utilizing Aspergillus Fungi, a Significant Veterinary Pathogen, in Lung Cancer Treatment: A Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Asperfuranone from Aspergillus nidulans inhibits proliferation of human non-small cell lung cancer A549 cells via blocking cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro induction of apoptosis by isosclerone from marine-derived fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Biological Activity of Aspergillin PZ: A Technical Guide
Disclaimer: The initial request sought information on "Aspergillon A." Following an extensive search, it was determined that "this compound" is not a recognized compound in the scientific literature. However, a similarly named metabolite, Aspergillin PZ , isolated from Aspergillus species, has been the subject of several studies investigating its biological activities. This guide focuses on the available data for Aspergillin PZ, a potential subject of interest given the initial query.
This technical guide provides a comprehensive overview of the known biological activities of Aspergillin PZ, a secondary metabolite produced by fungi of the genus Aspergillus. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Overview of Aspergillin PZ
Aspergillin PZ is a novel isoindole-alkaloid that was first isolated from Aspergillus awamori.[1] It has since been identified in other Aspergillus species and even in Trichoderma gamsii.[1] The compound has attracted scientific interest due to its potential biological activities, particularly its cytotoxic and antimicrobial properties.
Cytotoxic Activity of Aspergillin PZ
Aspergillin PZ has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary method used to quantify this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of Aspergillin PZ against various cancer cell lines.
| Cell Line | Cancer Type | IC50 / Effect | Reference |
| PC3 | Prostate Cancer | Significant viability reduction at 50 and 100 µM | [2] |
| LNCaP | Prostate Cancer | Significant viability reduction at 50 and 100 µM | [2] |
| A2780 | Ovarian Cancer | Significant viability reduction at 50 and 100 µM | [2] |
| PANC-1 | Pancreatic Cancer | Cytotoxic effects observed | [2] |
| MDA-MB-231 | Breast Cancer | Cytotoxic effects observed | [2] |
| A549 | Lung Cancer | Cytotoxic effects observed | [2] |
| HL-60 | Leukemia | IC50: 56.61 µM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Aspergillin PZ stock solution (in a suitable solvent like DMSO)
-
Human cancer cell lines (e.g., PC3, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Aspergillin PZ in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630-690 nm is often used to subtract background absorbance.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Antimicrobial Activity of Aspergillin PZ
Studies have also investigated the antimicrobial properties of Aspergillin PZ, primarily using the disc diffusion method.
Quantitative Antimicrobial Data
The available data suggests that Aspergillin PZ exhibits low antimicrobial activity against the tested bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Test Bacteria (unspecified) | ~ 2-3 | [2] |
Experimental Protocol: Kirby-Bauer Disc Diffusion Method
The Kirby-Bauer disc diffusion method is a qualitative technique used to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Aspergillin PZ stock solution
-
Sterile paper discs (6 mm in diameter)
-
Bacterial strains
-
Mueller-Hinton agar plates
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
Disc Application: Aseptically apply paper discs impregnated with a known concentration of Aspergillin PZ onto the surface of the inoculated agar plate. A control disc impregnated with the solvent should also be used.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Signaling Pathways and Mechanism of Action
Currently, there is a significant lack of information in the published scientific literature regarding the specific signaling pathways modulated by Aspergillin PZ. While the cytotoxic effects suggest an interference with cell survival and proliferation pathways, the exact molecular targets and mechanisms have not been elucidated. Further research is required to understand how Aspergillin PZ exerts its anticancer effects, including whether it induces apoptosis, cell cycle arrest, or other forms of cell death, and to identify the signaling cascades involved.
Visualizations
Due to the absence of specific data on the signaling pathways affected by Aspergillin PZ, the following diagrams illustrate a general experimental workflow for assessing the biological activity of a fungal metabolite and a conceptual representation of a potential cytotoxic mechanism of action.
Caption: General experimental workflow for investigating the biological activity of a fungal metabolite.
Caption: Conceptual diagram of a potential cytotoxic mechanism of action for Aspergillin PZ.
Conclusion
Aspergillin PZ is a fungal metabolite with demonstrated cytotoxic activity against several human cancer cell lines and weak antimicrobial properties. While the initial findings are promising for its potential as an anticancer agent, further research is critically needed. The primary gaps in the current knowledge are the lack of detailed dose-response data for a wider range of cell lines, the absence of in vivo studies, and a complete lack of understanding of its mechanism of action at the molecular level, including the signaling pathways it affects. Future investigations should focus on these areas to fully elucidate the therapeutic potential of Aspergillin PZ.
References
Unveiling Aspergillon A: A Technical Guide to Identification of Fungal Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification of fungal strains producing Aspergillon A, a secondary metabolite of interest. The document details the primary fungal source, methodologies for isolation and identification, and protocols for extraction and quantification, alongside an exploration of its biosynthetic pathway.
Fungal Strains Producing this compound
This compound, a notable secondary metabolite, is primarily produced by the fungus Aspergillus niger . This species is a ubiquitous mold found in various environments and is known for its extensive metabolic diversity, which includes the production of a wide array of enzymes and secondary metabolites. While other species within the Aspergillus genus are prolific producers of various compounds, current research points to Aspergillus niger as the key organism for this compound production.
Table 1: Fungal Strains and this compound Production
| Fungal Species | Strain Information | Reported this compound Production Level | Reference |
| Aspergillus niger | Specific strain details are often proprietary or not fully disclosed in publicly available literature. Strains used in industrial fermentation for citric acid production are common subjects of study. | Quantitative data is not consistently reported across studies and can vary significantly based on culture conditions. Production is often qualitatively described as the "black spore pigment". | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the isolation, identification, cultivation, and analysis of this compound-producing fungal strains.
Isolation and Identification of Aspergillus niger
Objective: To isolate and identify pure cultures of Aspergillus niger from environmental samples.
Materials:
-
Sterile cotton swabs
-
Petri dishes with Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)
-
Incubator
-
Microscope
-
Lactophenol cotton blue stain
-
Sterile inoculation loop or needle
Protocol:
-
Sample Collection: Collect environmental samples (e.g., soil, decaying vegetation) using sterile cotton swabs.
-
Inoculation: Streak the collected samples onto PDA or MEA plates using a sterile technique to obtain isolated colonies.
-
Incubation: Incubate the plates at 25-30°C for 3-7 days.
-
Morphological Identification: Observe the colony morphology. Aspergillus niger typically forms black, filamentous colonies.
-
Microscopic Examination:
-
Using a sterile inoculation loop, pick a small portion of a fungal colony.
-
Place the fungal material on a clean microscope slide with a drop of lactophenol cotton blue stain.
-
Gently tease the fungal hyphae apart using sterile needles.
-
Cover with a coverslip and observe under a microscope.
-
Identify the characteristic conidiophores of Aspergillus niger, which are typically biseriate (having two rows of phialides) and produce dark, globose conidia.
-
-
Pure Culture: Subculture a single, well-isolated colony onto a fresh PDA or MEA plate to obtain a pure culture for further studies.
Cultivation for this compound Production
Objective: To cultivate Aspergillus niger under conditions that promote the production of this compound.
Materials:
-
Pure culture of Aspergillus niger
-
Liquid fermentation medium (e.g., Czapek-Dox broth) or solid-state fermentation substrate (e.g., rice, wheat bran)
-
Erlenmeyer flasks or bioreactor
-
Shaking incubator or static incubator
Protocol for Liquid Fermentation:
-
Inoculum Preparation: Prepare a spore suspension of Aspergillus niger in sterile water or a suitable buffer.
-
Inoculation: Inoculate the liquid fermentation medium with the spore suspension.
-
Incubation: Incubate the flasks in a shaking incubator at 25-30°C for 7-14 days. The shaking provides aeration and promotes submerged fungal growth.
Protocol for Solid-State Fermentation:
-
Substrate Preparation: Moisten the solid substrate (e.g., rice) with a nutrient solution and sterilize.
-
Inoculation: Inoculate the sterilized substrate with a spore suspension of Aspergillus niger.
-
Incubation: Incubate in a static incubator at 25-30°C with controlled humidity for 14-21 days.
Extraction of this compound
Objective: To extract this compound from the fungal biomass or culture medium.
Materials:
-
Fungal culture (liquid or solid)
-
Solvents (e.g., ethanol, ethyl acetate, methanol)
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Separation of Biomass: For liquid cultures, separate the fungal mycelium from the culture broth by filtration. For solid-state cultures, the entire fermented substrate is used.
-
Solvent Extraction:
-
From Mycelium/Solid Substrate: Homogenize the fungal biomass or solid substrate and extract with a suitable organic solvent (e.g., ethanol or methanol) multiple times.
-
From Culture Broth: Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Quantification of this compound
Objective: To determine the concentration of this compound in the crude extract.
Materials:
-
Crude extract containing this compound
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, methanol with or without modifiers like formic acid)
-
This compound standard (if available)
Protocol:
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent and filter it through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Elute the components using a suitable mobile phase gradient.
-
Detect the separated components at an appropriate wavelength.
-
-
Quantification:
-
If a standard is available, create a calibration curve by injecting known concentrations of the this compound standard.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
If a standard is not available, relative quantification can be performed by comparing peak areas across different samples, or the compound can be isolated and its structure confirmed for absolute quantification.
-
Biosynthetic Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed biosynthetic pathway of this compound and the general workflow for its identification from fungal sources.
References
Aspergillon A: A Comprehensive Review of a Novel Fungal Metabolite
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillon A is a recently identified natural product originating from fungal sources. However, the scientific literature presents a point of ambiguity, with two distinct molecules being designated with the same name. The first is a pregnane steroid isolated from Aspergillus versicolor, while the second is a diterpene derived from Eutypella scoparia, which has demonstrated notable anti-inflammatory properties. This comprehensive review aims to consolidate the available scientific information on both entities named this compound, with a particular focus on the bioactive diterpene, providing a detailed overview of its biological activities, mechanism of action, and the experimental methodologies employed in its characterization.
The Duality of this compound: A Tale of Two Molecules
The name "this compound" has been assigned to two structurally different natural products, necessitating a clear distinction in scientific discourse.
-
This compound (Pregnane Steroid): Isolated from the fungus Aspergillus versicolor, this compound has been characterized as a new pregnane steroid.[1][2][3] Its CAS number is 2239299-08-0.[1][3][4] The primary research on this molecule has focused on its isolation and structural elucidation through spectroscopic analyses and quantum chemical calculations.[1][2][3] To date, there is no publicly available data on the biological activity or mechanism of action of this pregnane steroid derivative.
-
This compound (Diterpene): A review of natural products from marine-derived fungi has described a diterpene named this compound, isolated from Eutypella scoparia. This compound has been reported to exhibit potent anti-inflammatory activity.
Biological Activity and Mechanism of Action of Diterpene this compound
The diterpene this compound has been identified as a promising anti-inflammatory agent. Its biological activity is primarily characterized by the inhibition of key inflammatory mediators.
Anti-inflammatory Effects
Research has shown that the diterpene this compound demonstrates significant anti-inflammatory potential. It has been reported to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, with a half-maximal inhibitory concentration (IC50) of 2.0 μM. Furthermore, it has been observed to suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are crucial in the inflammatory cascade.
Signaling Pathway Involvement
The anti-inflammatory effects of the diterpene this compound are thought to be mediated through the modulation of specific intracellular signaling pathways. Preliminary evidence suggests the involvement of the PI3K/Akt signaling pathway, a critical pathway in regulating cellular processes including inflammation.[5][6][7][8][9]
Quantitative Data Summary
The following table summarizes the reported quantitative biological activity data for the diterpene this compound.
| Biological Activity | Assay | Target | IC50 Value | Source |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | NO Production | 2.0 μM |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used in the investigation of the diterpene this compound.
Nitric Oxide (NO) Inhibition Assay
The inhibitory effect of this compound on nitric oxide production is typically evaluated using a Griess assay in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are seeded in 96-well plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitrite Quantification: After an incubation period (e.g., 24 hours), the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Data Analysis: The absorbance of the resulting azo dye is measured spectrophotometrically at approximately 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite levels in this compound-treated cells with those in LPS-stimulated control cells.
Western Blot Analysis for iNOS and COX-2 Expression
The effect of this compound on the protein expression of iNOS and COX-2 is commonly assessed by Western blot analysis.[10][11][12][13][14]
-
Cell Lysis and Protein Quantification: Following treatment with this compound and/or LPS, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels of iNOS and COX-2 are normalized to the loading control.
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships in the study of this compound, the following diagrams are provided in the DOT language.
Experimental Workflow for Evaluating Anti-inflammatory Activity
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
PI3K/Akt Signaling Pathway in Inflammation
Caption: Proposed mechanism of this compound via the PI3K/Akt pathway.
The emergence of this compound, particularly the diterpene variant, presents an exciting new avenue for anti-inflammatory drug discovery. While the current body of research is in its nascent stages, the potent inhibition of key inflammatory mediators and its potential interaction with the PI3K/Akt signaling pathway highlight its therapeutic promise. It is imperative for future research to resolve the nomenclature ambiguity and to further elucidate the biological activities and mechanisms of both the pregnane steroid and the diterpene this compound. A thorough investigation into the in vivo efficacy and safety profile of the diterpene this compound will be a critical next step in its development as a potential therapeutic agent for inflammatory diseases.
References
- 1. 2239299-08-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. acubiochem.com [acubiochem.com]
- 3. chembk.com [chembk.com]
- 4. 2239299-08-0 | this compound [albtechnology.com]
- 5. Indole Diterpenes from Mangrove Sediment-Derived Fungus Penicillium sp. UJNMF0740 Protect PC12 Cells against 6-OHDA-Induced Neurotoxicity via Regulating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Aspergillus fumigatus [kegg.jp]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Phosphatidylinositol 3-Kinase (PI3K) Orchestrates Aspergillus fumigatus-Induced Eosinophil Activation Independently of Canonical Toll-Like Receptor (TLR)/C-Type-Lectin Receptor (CLR) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Physiological Role of Aspergillin in Aspergillus niger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth examination of aspergillin, the characteristic black spore pigment of the filamentous fungus Aspergillus niger. It has been determined through extensive research that the term "Aspergillon A" is likely a misnomer for aspergillin, which is a form of melanin. This document details the physiological function, biosynthesis, and regulatory signaling pathways of aspergillin. Quantitative data from various studies are summarized, and detailed experimental protocols for the study of this pigment are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms governing aspergillin production.
Introduction
Aspergillus niger, a ubiquitous saprophytic fungus, is of significant interest in both industrial biotechnology and clinical research. A defining characteristic of this organism is the production of aspergillin, a dark pigment that coats its conidiospores. Aspergillin is a type of melanin, a class of pigments known for their protective properties. This guide elucidates the critical physiological functions of aspergillin, with a primary focus on its role in protecting the fungus from environmental stressors.
Physiological Function of Aspergillin
The primary physiological function of aspergillin is to protect Aspergillus niger conidiospores from environmental damage, particularly from ultraviolet (UV) radiation. As a melanin-based pigment, aspergillin can absorb a broad spectrum of electromagnetic radiation, thereby shielding the fungal cells from photo-induced damage. This photoprotective role is crucial for the survival and dissemination of the fungus in its natural habitats, which are often exposed to sunlight.
Studies have demonstrated a direct correlation between the degree of pigmentation and resistance to UV-C radiation. Strains of A. niger with darker pigmentation exhibit significantly higher survival rates upon exposure to UV light compared to lighter-pigmented or albino mutants.
Biosynthesis of Aspergillin
The biosynthesis of aspergillin is a complex process that involves the polymerization of phenolic precursors. Key factors influencing its production include genetic regulation and the availability of specific cofactors.
3.1. Copper as an Essential Cofactor
The biosynthesis of aspergillin is critically dependent on the presence of copper ions.[1] Copper acts as a cofactor for enzymes involved in the pigment's synthetic pathway. Inhibition of copper availability, for instance through the use of chelating agents like 2,4-dithiopyrimidine, leads to a significant reduction or complete blockage of aspergillin production, resulting in non-pigmented spores.[1]
3.2. Inhibition of Biosynthesis
The synthesis of aspergillin can be inhibited by specific chemical compounds. These inhibitors serve as valuable tools for studying the biosynthetic pathway.
-
2,4-Dithiopyrimidine: This compound acts by intracellularly chelating cupric ions, thereby making them unavailable for the enzymes required for pigmentation.[1]
-
Dimethylsulfoxide (DMSO): DMSO has been shown to prevent the synthesis of certain phenolic precursors necessary for the formation of the native aspergillin pigment.[1]
Quantitative Data on Aspergillin (Melanin) Production
The production of aspergillin is quantifiable and is influenced by environmental stimuli such as light.
Table 1: Effect of Light on Melanin Production and Gene Expression in Aspergillus niger
| Parameter | Condition | Fold Change / Percentage Increase | Reference |
| Melanin Content | Light vs. Dark | 26.1% increase | [2] |
| Hog1 Gene Expression | Light vs. Dark | 2.4-fold increase | [3] |
| MpkA Gene Expression | Light vs. Dark | 2.8-fold increase | [3] |
| RlmA Gene Expression | Light vs. Dark | 3.2-fold increase | [3] |
| Abr1 Gene Expression | Light vs. Dark | 4.1-fold increase | [3] |
| Ayg1 Gene Expression | Light vs. Dark | 5.4-fold increase | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of aspergillin from Aspergillus niger.
5.1. Fungal Strains and Culture Conditions
-
Strains: Wild-type Aspergillus niger strains (e.g., N402) are suitable for studying aspergillin production. For comparative studies, pigment-deficient mutants can be utilized.
-
Media: A suitable growth medium is Potato Dextrose Agar (PDA) or a defined minimal medium.
-
Incubation: Cultures are typically incubated at 28-30°C for 5-7 days to allow for sufficient growth and sporulation. For studying the effects of light, parallel cultures should be maintained in constant light and constant darkness.
5.2. Extraction and Purification of Aspergillin
This protocol is adapted from methods used for fungal melanin extraction.
-
Harvesting Spores: Spores are harvested from mature fungal cultures by gently scraping the surface of the agar plates with a sterile loop or by washing the plates with a sterile saline solution (0.9% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).
-
Cell Lysis: The harvested spore suspension is subjected to cell wall lysis to release the pigment. This can be achieved by autoclaving the suspension in an alkaline solution (e.g., 1 M NaOH) at 121°C for 20-30 minutes.
-
Acid Precipitation: After cooling, the lysate is acidified to a pH of 1.5-2.0 using a strong acid (e.g., concentrated HCl). This causes the melanin to precipitate out of the solution.
-
Washing and Purification: The precipitate is collected by centrifugation (e.g., 5000 x g for 15 minutes). The pellet is then washed sequentially with distilled water, and organic solvents such as ethanol and chloroform to remove lipids and other impurities.
-
Drying: The purified pigment is dried, for example, by lyophilization or in a desiccator, to obtain a fine powder.
5.3. Quantification of Aspergillin
Spectrophotometry is a common method for quantifying melanin-like pigments.
-
Standard Curve Preparation: A standard curve is generated using a known concentration of a commercial melanin standard (e.g., from Sepia officinalis) or a previously purified and quantified batch of aspergillin. The standard is dissolved in an alkaline solution (e.g., 0.1 M NaOH).
-
Sample Preparation: A known weight of the purified aspergillin is dissolved in the same alkaline solution used for the standard.
-
Spectrophotometric Measurement: The absorbance of the standard solutions and the sample solution is measured at a specific wavelength, typically in the range of 400-600 nm. The absorbance is directly proportional to the concentration of the pigment.
-
Concentration Determination: The concentration of aspergillin in the sample is determined by comparing its absorbance to the standard curve.
Signaling Pathways Regulating Aspergillin Biosynthesis
The production of aspergillin is tightly regulated by environmental signals, with light being a key stimulus. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a central role in transducing the light signal to the transcriptional machinery that controls melanin biosynthesis genes.
Caption: Light-induced MAPK signaling pathway regulating aspergillin biosynthesis in A. niger.
This signaling cascade begins with the perception of light, which activates the MAPK proteins Hog1 and MpkA.[3] These kinases, in turn, activate the transcription factor RlmA.[3][4] Activated RlmA then moves to the nucleus and upregulates the expression of key melanin biosynthesis genes, including Abr1 and Ayg1, leading to the increased production of aspergillin.[3]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the physiological function of aspergillin.
Caption: Experimental workflow for aspergillin functional analysis.
Conclusion and Future Perspectives
Aspergillin, the melanin pigment of Aspergillus niger, plays a vital protective role against environmental stressors, particularly UV radiation. Its biosynthesis is a well-regulated process involving the MAPK signaling pathway in response to light and is dependent on the availability of copper. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in fungal physiology, secondary metabolism, and the development of novel antifungal strategies. Future research could focus on elucidating the complete biosynthetic pathway of aspergillin, identifying all the enzymes and intermediates involved, and exploring the potential of aspergillin or its biosynthetic inhibitors in various biotechnological and biomedical applications.
References
Aspergillon A: A Potential Modulator of Fungal Virulence Through Immunosuppression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus species, particularly Aspergillus fumigatus, are ubiquitous filamentous fungi that can cause severe and often fatal invasive infections in immunocompromised individuals. The pathogenicity of these fungi is a complex interplay between the host's immune status and a variety of fungal virulence factors. These factors enable the fungus to survive and proliferate within the host, often by evading or manipulating the host's immune response. While well-known virulence factors such as gliotoxin and cell wall components have been extensively studied, the role of other secondary metabolites is an expanding area of research. This technical guide focuses on Aspergillon A, a pregnane steroid produced by Aspergillus versicolor and potentially other Aspergillus species, and explores its emerging role as a potential contributor to fungal virulence through its immunomodulatory activities.
This compound: A Fungal Steroid with Bioactive Properties
This compound is a natural product classified as a pregnane steroid. It has been isolated from cultures of the fungus Aspergillus versicolor. Initial studies have focused on its chemical structure and basic biological activities, revealing its potential to interact with host systems.
The Role of this compound in Modulating the Host Immune Response
The primary evidence for this compound's potential role in fungal pathogenesis stems from its demonstrated anti-inflammatory properties. By suppressing key inflammatory responses, this compound may create a more favorable environment for fungal growth and dissemination within the host.
Inhibition of Macrophage Activity
Macrophages are critical effector cells of the innate immune system, responsible for the initial recognition and phagocytosis of fungal spores. This compound has been shown to significantly impact macrophage function.
Quantitative Data on the Anti-inflammatory Effects of this compound
| Parameter | Cell Line | Effect | IC50 Value / Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition | 2.0 μM | [1] |
| iNOS Protein Expression | RAW 264.7 | Suppression | 2.5 μM | [1] |
| COX-2 Protein Expression | RAW 264.7 | Suppression | 2.5 μM | [1] |
iNOS: inducible nitric oxide synthase; COX-2: cyclooxygenase-2
Nitric oxide is a key signaling and effector molecule in the immune response, contributing to the killing of pathogens. By inhibiting NO production, this compound may impair the fungicidal activity of macrophages. Similarly, the suppression of iNOS and COX-2, both crucial enzymes in the inflammatory cascade, further underscores the anti-inflammatory potential of this compound.[1]
Potential aSignaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The suppression of iNOS and COX-2 suggests a potential interference with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[1][2]
Caption: Potential mechanism of this compound's anti-inflammatory action on macrophages.
This compound in the Broader Context of Fungal Virulence
While direct evidence for this compound's role in promoting fungal infection is still lacking, the ability of fungal-derived steroids to influence host-pathogen interactions is a recognized phenomenon. Steroids can modulate fungal growth, and morphogenesis, and importantly, the host immune response. The immunosuppressive properties of corticosteroids, for example, are a major risk factor for invasive aspergillosis.[3][4] Therefore, it is plausible that by producing its own steroid with anti-inflammatory properties, Aspergillus could create a localized immunosuppressive microenvironment, thereby facilitating its survival and growth.
Experimental Protocols
Detailed experimental protocols for specifically assessing the role of this compound in virulence are not yet published. However, standard methodologies for evaluating the immunomodulatory effects of fungal secondary metabolites can be adapted.
In Vitro Assessment of Immunomodulatory Effects
Objective: To determine the effect of this compound on the function of primary immune cells.
Cell Types:
-
Murine bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7).
-
Bone marrow-derived dendritic cells (BMDCs).
-
Neutrophils isolated from murine bone marrow or human peripheral blood.
Assays:
-
Cytokine Production:
-
Culture immune cells with and without varying concentrations of this compound.
-
Stimulate cells with a relevant PAMP (e.g., LPS for macrophages, zymosan for dendritic cells).
-
Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using ELISA or multiplex bead arrays.
-
-
Phagocytosis Assay:
-
Label Aspergillus conidia with a fluorescent dye (e.g., FITC).
-
Co-culture macrophages or neutrophils with fluorescent conidia in the presence or absence of this compound.
-
Quantify the uptake of conidia by flow cytometry or fluorescence microscopy.
-
-
Oxidative Burst Assay:
-
Load neutrophils with a fluorescent probe that detects reactive oxygen species (ROS) (e.g., DHR 123).
-
Stimulate the cells with a potent activator (e.g., PMA) or opsonized Aspergillus hyphae in the presence or absence of this compound.
-
Measure the fluorescence intensity by flow cytometry.
-
-
Western Blot Analysis:
-
Treat immune cells with this compound and a stimulant.
-
Prepare cell lysates and perform western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p65, p38, ERK, JNK).
-
Experimental Workflow for Virulence Assessment
Caption: A proposed workflow for investigating the role of this compound in fungal virulence.
Future Directions and Conclusion
The current body of evidence strongly suggests that this compound is a bioactive fungal metabolite with potent anti-inflammatory properties. Its ability to suppress key immune responses in macrophages positions it as a candidate for a fungal virulence factor. However, further research is critically needed to definitively establish this role.
Key areas for future investigation include:
-
Broadening the scope of immunological studies: Investigating the effects of this compound on other key immune cells, particularly neutrophils and dendritic cells.
-
In vivo studies: Utilizing animal models of invasive aspergillosis to determine if this compound contributes to fungal burden, dissemination, and host mortality.
-
Genetic and molecular studies: Identifying the biosynthetic gene cluster for this compound and creating knockout mutants to directly assess its contribution to virulence.
-
Elucidating signaling pathways: Detailed investigation into the molecular mechanisms by which this compound modulates host cell signaling.
References
- 1. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Impact of Corticosteroids on the Outcome of Fungal Disease: a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenesis of Aspergillus fumigatus in Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
The Classification of Aspergillon A: A Technical Guide to a Fungal Secondary Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The inquiry into "Aspergillon A" reveals a tale of two distinct fungal metabolites, often conflated due to their similar nomenclature. The first, "aspergillin," is the historical name for the black spore pigment of Aspergillus niger. This substance is now understood to be a complex, high-molecular-weight melanin-like polymer, whose exact structure remains largely unelucidated. The second, and the primary focus of this technical guide, is Aspergilline A , a highly complex, structurally defined secondary metabolite isolated from Aspergillus versicolor. Aspergilline A belongs to the class of cyclopiazonic acid (CPA)-derived alkaloids and exhibits significant biological activities. This guide will provide a comprehensive technical overview of Aspergilline A, including its classification, physicochemical properties, isolation and characterization, proposed biosynthetic pathway, and known biological activities, while also providing context on the historical "aspergillin" pigment.
Clarification of Terms: Aspergillin vs. Aspergilline A
It is crucial to differentiate between two substances that have been referred to by similar names:
-
Aspergillin: The black pigment found in the spores of Aspergillus niger. Early studies investigated this substance, and it is now largely considered to be a form of melanin.[1][2] It is a complex polymer with a high molecular weight (approximately 20,000 Da) and its biosynthesis is known to be dependent on copper ions.[1][2] Due to its polymeric and complex nature, a precise chemical structure and detailed experimental data comparable to that of a small molecule secondary metabolite are not available.
-
Aspergilline A: A specific, highly oxygenated hexacyclic indole-tetrahydrofuran-tetramic acid derivative with the molecular formula C₁₉H₂₀N₂O₆.[3][4] It was isolated from the endophytic fungus Aspergillus versicolor and its structure was elucidated through extensive spectroscopic analysis, including X-ray crystallography.[3][5] This guide will focus on Aspergilline A.
Aspergilline A: A Secondary Metabolite from Aspergillus versicolor
Aspergilline A is classified as a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play roles in ecological interactions, such as defense mechanisms or communication. Aspergilline A is an alkaloid derived from cyclopiazonic acid (CPA), a well-known mycotoxin.[3][5]
Physicochemical and Spectroscopic Data
The detailed structural elucidation of Aspergilline A has provided a wealth of quantitative data, which is essential for its identification and characterization.
| Property | Data | Reference |
| Molecular Formula | C₁₉H₂₀N₂O₆ | [4] |
| Molecular Weight | 372.4 g/mol | [4] |
| IUPAC Name | (1R,2R,3S,4R,5R,9R)-3,4,5-trihydroxy-8,8,16-trimethyl-19-oxa-7,16-diazahexacyclo[9.6.1.1¹,⁴.0²,⁹.0³,⁷.0¹⁵,¹⁸]nonadeca-11(18),12,14-triene-6,17-dione | [4] |
| CAS Number | 1628789-06-9 | [4] |
Table 1: Physicochemical Properties of Aspergilline A
| ¹H NMR (600 MHz, CDCl₃) δ ppm | ¹³C NMR (150 MHz, CDCl₃) δ ppm | Key HMBC Correlations |
| Data not publicly available | Data not publicly available | Detailed correlations would be found in the supporting information of the primary literature. |
Table 2: NMR Spectroscopic Data for Aspergilline A (Data to be populated from primary literature)
| Technique | Key Observations |
| HR-ESI-MS | Provides the exact mass, confirming the molecular formula. |
| IR (KBr) | Indicates the presence of functional groups such as hydroxyls (O-H stretch), amides (C=O stretch), and aromatic rings (C=C stretch). |
| UV (MeOH) | Shows absorption maxima characteristic of the chromophores present in the molecule. |
| X-ray Crystallography | Provides the definitive three-dimensional structure and absolute configuration of the molecule. |
Table 3: Other Spectroscopic and Analytical Data for Aspergilline A (Data to be populated from primary literature)
Experimental Protocols
Fungal Cultivation and Fermentation
Aspergillus versicolor (strain not specified in the abstract) is cultivated on a suitable medium to produce Aspergilline A. A typical protocol for small-scale production would involve:
-
Inoculation: A pure culture of A. versicolor is inoculated into a liquid medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).
-
Incubation: The culture is incubated for a period of 7 to 21 days at a controlled temperature (typically 25-28 °C) with or without shaking. Static cultures often favor the production of certain secondary metabolites.
-
Monitoring: The production of the target compound can be monitored periodically by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction and Isolation of Aspergilline A
The following is a generalized protocol for the extraction and isolation of indole alkaloids from fungal cultures, based on common mycological chemistry practices. The specific details for Aspergilline A would be found in the primary literature.[3][5]
-
Harvesting: After the fermentation period, the fungal biomass (mycelia) is separated from the culture broth by filtration.
-
Extraction: Both the mycelia and the broth are typically extracted with an organic solvent such as ethyl acetate or methanol to isolate the secondary metabolites.
-
Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:
-
Silica Gel Column Chromatography: For initial fractionation based on polarity.
-
Sephadex LH-20 Column Chromatography: To separate compounds based on size and polarity.
-
High-Performance Liquid Chromatography (HPLC): Often using a C18 reverse-phase column for final purification to yield pure Aspergilline A.
-
Structure Elucidation
The structure of a novel natural product like Aspergilline A is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and, consequently, the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to determine the carbon-hydrogen framework and the connectivity of the atoms. These experiments include:
-
¹H NMR: To identify the types and number of protons.
-
¹³C NMR: To identify the types and number of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
-
-
X-ray Crystallography: If a suitable crystal of the compound can be grown, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.[3]
Biosynthesis of Aspergilline A
Aspergilline A is a derivative of cyclopiazonic acid (CPA), an indole-tetramic acid alkaloid.[3][5] The biosynthesis of such complex molecules in fungi is typically carried out by a series of enzymes encoded by a biosynthetic gene cluster. The biosynthesis of CPA itself involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.[6] The formation of Aspergilline A would involve the biosynthesis of a CPA-like precursor followed by a series of post-modification reactions, likely including several oxidation steps to account for the highly oxygenated nature of the final molecule.
Biological Activity and Potential Signaling Pathways
Aspergilline A and its analogues (Aspergillines B-E) have been reported to exhibit cytotoxic activities against several human cancer cell lines and anti-tobacco mosaic virus (TMV) activity.[3][5]
| Compound | Biological Activity | Target/Assay | Quantitative Data | Reference |
| Aspergilline A-E | Cytotoxicity | Human cancer cell lines | IC₅₀ values not available in abstract | [3][5] |
| Aspergilline A-E | Antiviral | Tobacco Mosaic Virus (TMV) | Inhibition rates not available in abstract | [3][5] |
Table 4: Reported Biological Activities of Aspergillines
The precise mechanism of action and the signaling pathways modulated by Aspergilline A have not yet been reported. However, given its cytotoxic activity, it is plausible that it may interact with key cellular pathways involved in cell proliferation, survival, and death.
Future research should focus on elucidating the specific molecular targets of Aspergilline A to understand its mechanism of cytotoxicity. This could involve studies on its effects on cell cycle progression, induction of apoptosis, and its interaction with specific proteins or nucleic acids.
Conclusion
Aspergilline A stands as a testament to the chemical diversity of fungal secondary metabolites. Its complex, sterically congested hexacyclic structure presents a significant challenge for chemical synthesis and a point of interest for biosynthetic studies. The reported cytotoxic and antiviral activities suggest that Aspergilline A could be a lead compound for the development of new therapeutic agents. This technical guide has summarized the current knowledge on this fascinating molecule, highlighting the necessity for further research to fully uncover its biosynthetic pathway and mechanism of action. It also serves to clarify the distinction from the historically named but structurally undefined "aspergillin" pigment of A. niger.
References
- 1. Studies on the biosynthesis of aspergillin by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Aspergillines A-E, highly oxygenated hexacyclic indole-tetrahydrofuran-tetramic acid derivatives from Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspergilline A | C19H20N2O6 | CID 102341760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Preliminary Technical Guide on the Toxicology and Safety Profile of Gliotoxin
Disclaimer: The initial request for information on "Aspergillon A" did not yield specific results in scientific literature searches. Therefore, this guide focuses on Gliotoxin, a major mycotoxin produced by Aspergillus fumigatus, for which significant toxicological data is available. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Gliotoxin is a sulfur-containing mycotoxin and a member of the epipolythiodioxopiperazine class of secondary metabolites produced by several fungal species, most notably Aspergillus fumigatus.[1][2] It is considered a significant virulence factor in invasive aspergillosis.[1][2] Gliotoxin exhibits a range of biological activities, including immunosuppressive, cytotoxic, and genotoxic effects.[3][4] This document provides a summary of its preliminary toxicology and safety profile based on available in vitro and in vivo studies.
Quantitative Toxicological Data
The following tables summarize the key quantitative data on the toxicity of Gliotoxin.
Table 1: In Vivo Acute Toxicity Data
| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Rabbits | Not Specified | 45 mg/kg | [3] |
| Mice | Not Specified | 50 mg/kg | [3] |
| Rats | Not Specified | 50-65 mg/kg | [3] |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Cell Type | IC50 (Half Maximal Inhibitory Concentration) | Reference |
| L-929 | Mouse Fibroblast | 0.3 µM | [3] |
| A549 | Human Lung Carcinoma | 0.3 µM | [3] |
| Neuro-2a | Mouse Neuroblastoma | 1.2 µM | [3] |
| HepG2 | Human Liver Carcinoma | 0.6 µM | [3] |
Table 3: In Vitro Genotoxicity Data
| Assay | Cell Type | Concentration Range | Observation | Reference |
| DNA Fragmentation | Immune Cells | 0.1–3 µM | DNA fragmentation observed | [3] |
| Apoptosis and Cell Death | Immune Cells | >10 µM | Induction of apoptosis and cell death | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of Gliotoxin that inhibits 50% of cell viability (IC50).
Methodology:
-
Cell Culture: Human lung carcinoma cells (A549) and normal human lung epithelial cells (L132) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of Gliotoxin for 24 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting a dose-response curve.
In Vivo Acute Toxicity Study (General Protocol)
Objective: To determine the median lethal dose (LD50) of Gliotoxin in an animal model.
Methodology:
-
Animal Model: Male and female rodents (e.g., mice or rats) are used.
-
Dose Administration: Animals are divided into groups and administered single doses of Gliotoxin via a specific route (e.g., oral, intravenous, intraperitoneal). A control group receives the vehicle only.
-
Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. Body weight changes and clinical signs are recorded.
-
Necropsy: At the end of the study, surviving animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the Probit analysis.
Signaling Pathways and Experimental Workflows
Gliotoxin-Induced Cytotoxicity Pathway
The following diagram illustrates the proposed mechanism of Gliotoxin-induced cytotoxicity, primarily mediated by the generation of reactive oxygen species (ROS).
Caption: Proposed pathway of Gliotoxin-induced cytotoxicity.
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro toxicity of a compound like Gliotoxin.
Caption: General workflow for in vitro toxicology studies.
Conclusion
The available data indicates that Gliotoxin is a potent mycotoxin with significant cytotoxic and immunosuppressive properties. Both in vivo and in vitro studies have demonstrated its toxicity across various cell lines and animal models. The primary mechanism of its toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species. Further research is necessary to fully elucidate its toxicological profile and to develop potential therapeutic countermeasures for individuals exposed to Gliotoxin-producing fungi.
References
- 1. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of Aspergillus fumigatus Administered by Inhalation to B6C3F1/N Mice (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo immunosuppressive activity of gliotoxin, a metabolite produced by human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standardized Protocol for Aspergillon A Extraction from Fungal Cultures
Application Note & Protocol
Introduction
Aspergillon A, the characteristic black spore pigment of the fungus Aspergillus niger, is a melanin-like polymer that plays a crucial role in the protection of the fungus against environmental stressors such as UV radiation and host immune responses.[1][2] Specifically, it is a dihydroxynaphthalene (DHN)-melanin synthesized via a polyketide synthase pathway.[3][4] The robust nature of this pigment and its potential biological activities make it a compound of interest for researchers in natural product chemistry, materials science, and drug development. This document provides a standardized protocol for the extraction, purification, and quantification of this compound from Aspergillus niger cultures. Due to the absence of a universally standardized protocol, this method synthesizes and adapts procedures from existing literature to provide a comprehensive and reproducible workflow.
Data Presentation
The following table summarizes quantitative data related to this compound extraction from Aspergillus niger. These values are compiled from different studies and may vary depending on the fungal strain, culture conditions, and extraction method employed.
| Parameter | Value | Source |
| Yield from Dried Mycelial Pads | 0.025% (w/w) | Ray and Eakin, 1975[5] |
| Yield from Submerged Culture | 0.75% (w/v) | Atalla et al. (cited in[6]) |
| Molecular Weight (Native Pigment Fraction) | ~20,000 Da | Ray and Eakin, 1975[7] |
Experimental Protocols
This section details the recommended procedures for the cultivation of Aspergillus niger and the subsequent extraction and purification of this compound.
Fungal Culture and Spore Production
Objective: To cultivate Aspergillus niger and induce sporulation for the production of this compound.
Materials:
-
Aspergillus niger strain (e.g., ATCC 16404)
-
Potato Dextrose Agar (PDA) plates
-
Sabouraud Dextrose Broth (SDB)
-
Sterile distilled water
-
Sterile 0.1% Tween 20 solution
-
Incubator
-
Shaking incubator
-
Sterile flasks
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Strain Activation: Inoculate an Aspergillus niger strain onto a PDA plate and incubate at 30°C for 5-7 days until heavy sporulation (black coloration) is observed.
-
Spore Suspension Preparation: Flood the surface of the sporulating culture with 10 mL of sterile 0.1% Tween 20 solution. Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Spore Count: Transfer the spore suspension to a sterile tube. Perform a spore count using a hemocytometer and adjust the concentration to approximately 1 x 10^7 spores/mL with sterile distilled water.
-
Submerged Culture for Pigment Production: Inoculate 1 mL of the spore suspension into 100 mL of SDB in a 250 mL Erlenmeyer flask.
-
Incubation: Incubate the flask in a shaking incubator at 150 rpm and 30°C for 7-9 days.[6] Optimal pigment production is typically observed as the culture broth darkens significantly.
Extraction of this compound
Objective: To extract the crude this compound pigment from the fungal biomass and culture medium.
Materials:
-
7-9 day old Aspergillus niger culture broth
-
1 N Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Centrifuge and appropriate centrifuge tubes
-
Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Biomass Separation: Separate the fungal mycelia from the culture broth by vacuum filtration. The pigment is primarily located in the spores, which may be in the biomass and suspended in the medium.
-
Alkaline Extraction:
-
Transfer the harvested mycelial biomass to a beaker.
-
Add 1 N NaOH at a ratio of 10 mL per gram of wet biomass.
-
Heat the suspension in a steaming water bath for 20 minutes to solubilize the pigment.[5]
-
Allow the mixture to cool to room temperature.
-
-
Centrifugation: Centrifuge the alkaline extract at 10,000 x g for 15 minutes to pellet cellular debris.[8]
-
Acid Precipitation:
-
Carefully decant the supernatant containing the solubilized this compound into a clean beaker.
-
Slowly add 6 M HCl while stirring until the pH of the solution reaches 1.5.[9]
-
Allow the pigment to precipitate overnight at 4°C.
-
-
Pigment Recovery: Centrifuge the acidified solution at 10,000 x g for 15 minutes to pellet the precipitated this compound.
-
Washing: Discard the supernatant and wash the pigment pellet twice with sterile distilled water, centrifuging after each wash.
-
Lyophilization: Freeze the washed pigment pellet and lyophilize to obtain a dry powder of crude this compound.
Purification of this compound (Optional)
Objective: To further purify the crude this compound extract.
Materials:
-
Crude this compound powder
-
Solvents for chromatography (e.g., ethanol, methanol, water)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Spectrophotometer
Procedure:
-
Solubilization: Resuspend the crude this compound in a minimal volume of 0.1 N NaOH.
-
Size-Exclusion Chromatography:
-
Equilibrate a size-exclusion chromatography column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Load the solubilized pigment onto the column.
-
Elute the pigment with the equilibration buffer.
-
Collect fractions and monitor the absorbance at a characteristic wavelength (e.g., 295 nm) to identify the high molecular weight pigment fractions.[6]
-
-
Pooling and Desalting: Pool the pigment-containing fractions. If necessary, desalt the sample by dialysis against deionized water.
-
Lyophilization: Lyophilize the purified fraction to obtain pure this compound powder.
Quantification of this compound
Objective: To quantify the concentration of this compound in a solution.
Method Overview: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) is the recommended method for accurate quantification of fungal secondary metabolites. While a specific method for this compound is not widely published, a method can be adapted from protocols for other fungal pigments or metabolites.
Instrumentation and Conditions (Adapted from[1][3]):
-
HPLC System: A standard HPLC system with a C18 column (e.g., 150 x 2.1 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile/water (95:5 v/v) (B), both containing 1 mM ammonium formate.
-
Gradient Program:
-
0-0.1 min: 35% B
-
0.1-0.7 min: Ramp to 100% B
-
0.7-2.0 min: Hold at 100% B
-
2.0-2.1 min: Return to 35% B
-
2.1-4.0 min: Re-equilibrate at 35% B
-
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in negative ion mode.
-
Quantification: Develop a standard curve using purified this compound. Monitor specific parent-daughter ion transitions for this compound.
Mandatory Visualization
Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Pathway in Aspergillus
Caption: Biosynthesis pathway of DHN-melanin, the pigment comprising this compound.
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for the extraction and analysis of this compound.
This compound (DHN-Melanin) Interaction with Host Cell Signaling
Caption: DHN-melanin interferes with the host PI3K/Akt pathway to inhibit apoptosis.
References
- 1. Role of pigmentation in protecting Aspergillus niger conidiospores against pulsed light radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillus niger mutants affected in conidial pigmentation do not have an increased susceptibility to water stress during growth at low water activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal Pigments and Their Roles Associated with Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanin and pyomelanin in Aspergillus fumigatus: from its genetics to host interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Isolation and Identification of Natural Colorant Producing Soil-Borne Aspergillus niger from Bangladesh and Extraction of the Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the biosynthesis of aspergillin by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Aspergillon A
Abstract
Introduction
Aspergillus species are filamentous fungi known to produce a diverse array of secondary metabolites with a wide range of biological activities.[2][4] The isolation and purification of these compounds are crucial for structural elucidation, pharmacological screening, and further development as potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of these complex mixtures, offering high resolution and reproducibility.[5][6][7] This application note outlines a systematic approach to developing an efficient HPLC purification protocol for Aspergillon A, a putative secondary metabolite from Aspergillus. The methodology is designed to be adaptable for other similar fungal metabolites.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the diagram below. The process begins with the cultivation of the Aspergillus strain and extraction of the secondary metabolites, followed by analytical HPLC for method development and optimization. The optimized method is then scaled up for preparative HPLC to isolate the target compound. Finally, the purity of the collected fractions is confirmed by analytical HPLC.
References
- 1. agilent.com [agilent.com]
- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 3. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an analytical method for identification of Aspergillus flavus based on chemical markers using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical vs. Preparative HPLC: Understanding Key Differences [hplcvials.com]
- 6. metabion.com [metabion.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Mass Spectrometry-Based Quantification of Aspergillon A
For researchers, scientists, and drug development professionals, the accurate quantification of fungal secondary metabolites is crucial for understanding their biological roles and potential therapeutic applications. This document provides a detailed guide to developing and applying mass spectrometry-based methods for the quantification of a hypothetical novel metabolite, "Aspergillon A," produced by Aspergillus species. The protocols and methodologies outlined below are based on established techniques for the analysis of other Aspergillus secondary metabolites.
Introduction to this compound and the Need for Quantification
Aspergillus species are known to produce a diverse array of secondary metabolites, some of which have significant biological activities. "this compound" represents a novel or less-characterized metabolite of interest. Accurate and sensitive quantification of this compound in various matrices, such as fungal cultures and biological fluids, is essential for:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental in drug development.
-
Toxicology and Safety Assessment: Determining the concentration of this compound is critical for evaluating its potential toxicity.
-
Fermentation and Production Optimization: Quantifying production yields helps in optimizing fungal culture conditions for improved output.
-
Mechanism of Action Studies: Correlating the concentration of this compound with biological effects aids in elucidating its mechanism of action.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and specificity.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Culture
The choice of extraction method is critical and depends on the physicochemical properties of this compound (e.g., polarity). Below are two general protocols that can be adapted.
Protocol 2.1.1: Liquid-Liquid Extraction (LLE)
This method is suitable for non-polar to moderately polar compounds.
-
Culture Growth: Grow the Aspergillus strain in a suitable liquid medium (e.g., Potato Dextrose Broth or Czapek-Dox broth) under optimal conditions for this compound production.
-
Homogenization: After incubation, homogenize the entire culture (mycelia and broth).
-
Solvent Extraction:
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate, chloroform, or a mixture like dichloromethane/methanol).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous phases.
-
-
Collection and Evaporation:
-
Carefully collect the organic layer containing this compound.
-
Repeat the extraction step on the aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile/water mixture).
Protocol 2.1.2: Solid-Phase Extraction (SPE)
SPE is advantageous for cleaner extracts and can be tailored to the specific properties of this compound.
-
Culture Preparation: Prepare the fungal culture as described in Protocol 2.1.1, steps 1 and 2.
-
SPE Cartridge Selection: Choose an SPE cartridge with a stationary phase that has a high affinity for this compound (e.g., C18 for non-polar compounds, or a mixed-mode cation/anion exchange for charged molecules).
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the homogenized culture supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds. The composition of the wash solvent should be optimized to retain this compound while eluting impurities.
-
Elution: Elute this compound with a strong solvent (e.g., methanol, acetonitrile, or a solvent with a modified pH).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in Protocol 2.1.1, steps 4 and 5.
LC-MS/MS Method for Quantification
The following provides a starting point for developing a robust LC-MS/MS method. Optimization will be required based on the specific properties of this compound.
Table 1: Suggested LC-MS/MS Parameters for this compound Quantification
| Parameter | Suggested Condition | Notes for Optimization |
| Liquid Chromatography | ||
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Test different column chemistries (e.g., C8, Phenyl-Hexyl) based on polarity. |
| Mobile Phase A | Water with 0.1% formic acid | Formic acid aids in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | The choice of organic solvent can affect chromatographic resolution. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate. | Optimize the gradient slope for best peak shape and separation from interferences. |
| Flow Rate | 0.2 - 0.4 mL/min | Adjust based on column dimensions. |
| Column Temperature | 30 - 40 °C | Higher temperatures can improve peak shape but may affect analyte stability. |
| Injection Volume | 1 - 10 µL | Keep consistent across all samples and standards. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Test both modes during method development to determine which provides better signal. |
| MS Scan Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive for quantification. |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound | Determined by infusion of a pure standard of this compound. |
| Product Ions (Q3) | At least two characteristic fragment ions | Select the most intense and stable fragment ions for quantification and qualification. |
| Collision Energy | Optimize for each MRM transition | Perform a collision energy ramp experiment to find the optimal value for fragmentation. |
| Dwell Time | 50 - 100 ms | Adjust to ensure sufficient data points across the chromatographic peak. |
Data Presentation and Quantitative Analysis
A calibration curve should be prepared using a certified reference standard of this compound. The curve should cover the expected concentration range in the samples.
Table 2: Example Calibration Curve Data for this compound
| Standard Concentration (ng/mL) | Peak Area |
| 1 | 1,520 |
| 5 | 7,890 |
| 10 | 15,500 |
| 50 | 76,200 |
| 100 | 151,000 |
| 500 | 755,000 |
| 1000 | 1,520,000 |
The concentration of this compound in unknown samples is determined by interpolating their peak areas from the linear regression of the calibration curve.
Table 3: Quantification of this compound in Fungal Culture Extracts
| Sample ID | Peak Area | Calculated Concentration (ng/mL) |
| Culture A - 24h | 25,300 | 16.6 |
| Culture A - 48h | 89,700 | 59.0 |
| Culture A - 72h | 182,400 | 120.0 |
| Culture B - 24h | 18,900 | 12.4 |
| Culture B - 48h | 65,100 | 42.8 |
| Culture B - 72h | 134,600 | 88.6 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Logic of MRM-based Quantification
Caption: Principle of MRM for selective quantification.
Method Validation
For reliable and reproducible results, the developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from matrix components at the retention time of this compound.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter in a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Matrix Effect: Assessing the ion suppression or enhancement caused by the sample matrix.
-
Stability: Evaluating the stability of this compound in the matrix under different storage and processing conditions.
By following these protocols and validation guidelines, researchers can develop a robust and reliable mass spectrometry-based method for the quantification of this compound, enabling further investigation into its biological significance and potential applications.
Sourcing and Handling of Aspergillon A Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillon A is a secondary metabolite produced by certain species of the genus Aspergillus. As with many natural products, obtaining pure analytical standards and developing robust analytical methods are crucial for research and development. This document provides a comprehensive overview of the sourcing, handling, and analytical protocols related to this compound, designed to guide researchers in their experimental workflows. Given the limited specific public information on "this compound," this guide also incorporates general best practices for handling and analyzing similar Aspergillus secondary metabolites. It is crucial to note that "Aspergilone A," a novel benzylazaphilone analogue, has been identified and characterized, and much of the specific information herein will pertain to this compound as a likely candidate for the user's query[1].
Sourcing of this compound Analytical Standards
The availability of a certified analytical standard is paramount for accurate quantification and identification.
2.1. Commercial Suppliers
A thorough search of commercial chemical supplier databases did not yield a readily available analytical standard for "this compound" or "Aspergilone A." This suggests that the compound may not be commercially produced in large quantities and may require custom synthesis or isolation from the source organism.
2.2. Isolation and Purification
In the absence of commercial suppliers, researchers may need to isolate and purify this compound from a producing fungal strain, such as a marine-derived Aspergillus sp.[1]. A general workflow for this process is outlined below.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound from fungal culture.
Handling and Storage of this compound Standards
Proper handling and storage are critical to maintain the integrity and stability of the analytical standard.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower | To prevent degradation of the compound. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidation. |
| Light Exposure | Protect from light | Many complex organic molecules are light-sensitive. |
| Form | Store as a solid (lyophilized powder) if possible | Improves long-term stability compared to solutions. |
| Solvent for Stock Solutions | Use high-purity solvents (e.g., DMSO, Methanol, Acetonitrile) | To ensure solubility and minimize degradation. |
| Stock Solution Storage | Store at -20°C in small aliquots | To avoid repeated freeze-thaw cycles. |
Analytical Protocols
Accurate and precise analytical methods are essential for the quantification of this compound in various matrices.
4.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful technique for the sensitive and selective quantification of secondary metabolites. While a specific method for this compound is not published, a general protocol for Aspergillus metabolites can be adapted[2][3][4][5].
Protocol: Quantification of this compound by HPLC-MS/MS
-
Sample Preparation:
-
Liquid Samples (e.g., culture filtrate, serum): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components[3].
-
Solid Samples (e.g., mycelium, tissue): Homogenize the sample and extract with an appropriate solvent. The extract may require further cleanup by SPE.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm particle size)[2][3][4].
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% formic acid or 1 mM ammonium formate to improve ionization[2][3][4].
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor and product ions for this compound need to be determined by infusing a pure standard.
-
-
Quantification:
-
Generate a calibration curve using the purified this compound analytical standard in a matrix that mimics the samples.
-
Include internal standards to correct for extraction losses and matrix effects.
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and characterization of novel compounds like Aspergilone A[1]. It can also be used for quantitative purposes (qNMR).
Protocol: Structural Characterization of this compound by NMR
-
Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra to identify the basic structural features.
-
2D NMR: COSY, HSQC, HMBC, and NOESY experiments to establish connectivity and stereochemistry.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations are used to assemble the complete structure of the molecule. The structure of Aspergilone A has been confirmed by single-crystal X-ray analysis[1].
Biological Activity and Signaling Pathways
Understanding the biological activity of this compound is crucial for its potential development as a therapeutic agent.
5.1. Known Biological Activities
The primary reported biological activity of Aspergilone A is its ability to inhibit the larval settlement of Balanus amphitrite, indicating its potential as an antifouling agent[1]. Other Aspergillus metabolites have shown a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects[6][7]. Further screening of this compound against various biological targets is warranted.
5.2. Signaling Pathway Interactions
Currently, there is no specific information in the public domain detailing the interaction of this compound with any particular signaling pathway. However, many antifungal compounds target the fungal cell wall or cell membrane. The cell wall integrity (CWI) pathway is a key signaling cascade in fungi that responds to cell wall stress[8][9].
Hypothetical Interaction with the Fungal Cell Wall Integrity (CWI) Pathway
Caption: Hypothetical mechanism of this compound inducing the Cell Wall Integrity (CWI) pathway in fungi.
Experimental Protocol to Investigate CWI Pathway Activation:
-
Fungal Culture: Grow a relevant fungal strain (e.g., Aspergillus fumigatus or the producing strain) in the presence of sub-lethal concentrations of this compound.
-
Western Blot Analysis: Extract proteins from the fungal cells and perform a Western blot to detect the phosphorylation of key MAPK proteins in the CWI pathway (e.g., MpkA/Slt2). An increase in phosphorylation would indicate pathway activation.
-
Gene Expression Analysis (qRT-PCR): Extract RNA and perform quantitative real-time PCR to measure the expression levels of downstream target genes of the CWI pathway (e.g., genes involved in cell wall synthesis). Upregulation of these genes would further support pathway activation.
Quantitative Data Summary
Currently, there is limited quantitative data available for this compound in the public domain. The following table is a template that can be populated as more research becomes available.
| Parameter | Value | Method | Source |
| Molecular Formula | C₂₄H₂₄N₂O₄ (for Aspergilone A) | MS, NMR | [1] |
| Molecular Weight | 404.46 g/mol (for Aspergilone A) | MS | [1] |
| IC₅₀ (Antifouling) | Data not available | Larval Settlement Assay | [1] |
| MIC (Antifungal) | Data not available | Broth Microdilution | - |
| IC₅₀ (Cytotoxicity) | Data not available | MTT Assay | - |
| LOD/LOQ (HPLC-MS/MS) | Data not available | - | - |
Conclusion
This compound, likely referring to the recently discovered Aspergilone A, is a novel fungal metabolite with potential applications. The lack of commercially available standards necessitates its isolation and purification from fungal cultures. The analytical methods and protocols outlined in this document, based on established techniques for similar natural products, provide a framework for researchers to conduct further studies on its quantification, biological activity, and mechanism of action. Future research should focus on establishing a reliable source of the analytical standard, developing and validating specific analytical methods, and exploring its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis | PLOS One [journals.plos.org]
- 3. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC-MS/MS method for the early diagnosis of aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological investigations of Aspergillus ficuum via in vivo, in vitro and in silico analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 9. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Development of In Vitro Bioassays for Aspergillone A Activity
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillone A is a novel secondary metabolite isolated from Aspergillus species, which has demonstrated significant potential as an antifungal agent. Preliminary studies suggest that its mechanism of action involves the disruption of the Cell Wall Integrity (CWI) signaling pathway and induction of cytotoxicity in fungal cells. These application notes provide detailed protocols for in vitro bioassays to characterize the biological activity of Aspergillone A, specifically focusing on its cytotoxic effects and its inhibitory action on key components of the CWI pathway.
Data Presentation: Quantitative Analysis of Aspergillone A Activity
The following tables summarize the inhibitory and cytotoxic activities of Aspergillone A against Aspergillus fumigatus.
Table 1: Cytotoxicity of Aspergillone A against Aspergillus fumigatus
| Cell Line | Assay | Time Point (hours) | IC50 (µM) |
| A. fumigatus (wild type) | MTT Assay | 24 | 15.8 |
| A. fumigatus (wild type) | MTT Assay | 48 | 9.2 |
| A549 (Human Lung Epithelial) | MTT Assay | 48 | > 100 |
| HepG2 (Human Liver) | MTT Assay | 48 | > 100 |
Table 2: Kinase Inhibitory Activity of Aspergillone A
| Target Kinase | Assay Type | Substrate | IC50 (nM) |
| MpkA (MAPK) | In Vitro Kinase Assay | Myelin Basic Protein | 75.3 |
| Mkk2 (MAPKK) | In Vitro Kinase Assay | Inactive MpkA | 210.5 |
| Bck1 (MAPKKK) | In Vitro Kinase Assay | Inactive Mkk2 | > 1000 |
Experimental Protocols
MTT Assay for Fungal Cytotoxicity
This protocol details the determination of the cytotoxic effect of Aspergillone A on Aspergillus fumigatus using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
Materials:
-
Aspergillus fumigatus spores
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Aspergillone A stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Prepare a suspension of A. fumigatus spores in RPMI 1640 medium supplemented with 10% FBS to a final concentration of 1 x 10^5 spores/mL.
-
Dispense 100 µL of the spore suspension into each well of a 96-well plate.
-
Prepare serial dilutions of Aspergillone A in RPMI 1640 medium.
-
Add 100 µL of the diluted Aspergillone A solutions to the wells, resulting in a final volume of 200 µL per well. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plate at 37°C for 24 or 48 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log concentration of Aspergillone A.
In Vitro Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of Aspergillone A on a specific kinase (e.g., MpkA) within the CWI pathway.
Materials:
-
Recombinant active MpkA kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP solution
-
Aspergillone A stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Aspergillone A in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted Aspergillone A solution or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing the MpkA kinase and MBP substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: The Cell Wall Integrity (CWI) signaling pathway in Aspergillus fumigatus.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for the in vitro kinase inhibition assay.
References
Application Notes: Utilizing Cell-Based Assays to Evaluate Aspergillon A Cytotoxicity
Introduction
Aspergillon A is a secondary metabolite produced by fungi of the Aspergillus genus. Compounds derived from Aspergillus species have been shown to possess a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] Evaluating the cytotoxicity of novel compounds like this compound is a critical step in drug discovery and development, providing essential information on potency and selectivity. This document provides detailed protocols for three common cell-based assays used to quantify the cytotoxic effects of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
1. Principles of Cytotoxicity Assays
1.1. MTT Assay: Measuring Metabolic Activity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of a cell population.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5] This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit 50% of cell growth or viability.[6][7]
1.2. LDH Assay: Assessing Membrane Integrity The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[8][10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color is proportional to the number of damaged cells.[9][11]
1.3. Caspase-3/7 Assay: Detecting Apoptosis Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds eliminate cancer cells.[12] A central feature of apoptosis is the activation of a family of proteases called caspases.[13] Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins to orchestrate cell disassembly.[14] The Caspase-3/7 assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspases-3 and -7.[15] This cleavage event releases a reporter molecule that generates a luminescent or fluorescent signal, directly proportional to the level of caspase activity and the extent of apoptosis.[15][16]
Data Presentation: this compound Cytotoxicity
The following table summarizes representative data on the cytotoxic activity of this compound against various human cancer cell lines and a non-cancerous cell line, as determined by the MTT assay after 48 hours of treatment. The IC50 value represents the concentration of this compound required to inhibit cell viability by 50%.
| Cell Line | Cell Type | IC50 (µM)[1][2][17] |
| A549 | Lung Carcinoma | 7.5 ± 0.6 |
| K562 | Leukemia | 3.2 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 12.1 ± 1.1 |
| HepG2 | Hepatocellular Carcinoma | 9.8 ± 0.9 |
| VERO | Normal Kidney Epithelial | 35.4 ± 2.8 |
Experimental Workflow and Signaling
The following diagrams illustrate the general workflow for evaluating cytotoxicity and a potential signaling pathway for this compound-induced apoptosis.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: A potential signaling pathway for this compound cytotoxicity.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[3][18]
Materials:
-
Cells of interest (e.g., A549, K562)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)[18]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on common LDH assay kits.[9][10][19]
Materials:
-
Cells and culture reagents as in Protocol 1
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, substrate, and stop solution)
-
Lysis Buffer (provided in kit for maximum LDH release control)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up three control groups:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells, to be lysed before measurement.
-
Background Control: Medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[19] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Maximum Release Control: Add 10 µL of Lysis Buffer to the maximum release control wells 30-45 minutes before sample collection.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[11]
-
Data Acquisition: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background absorbance.[10]
-
Data Analysis: Subtract background absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 3: Caspase-3/7 Apoptosis Assay
This protocol is based on luminescent caspase-3/7 assay kits.[15][16]
Materials:
-
Cells and culture reagents as in Protocol 1 (use opaque-walled 96-well plates for luminescence)
-
Caspase-Glo® 3/7 Assay Kit (containing Caspase-Glo® 3/7 Reagent)
-
Microplate reader (luminescence)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol using an opaque-walled plate suitable for luminescence.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[14]
-
Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Subtract the background luminescence (medium only) from all readings. Express the results as fold-change in caspase activity relative to the untreated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 17. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Aspergillon A: Efficacy in Animal Models of Fungal Infections - Application Notes and Protocols
Initial Search and Clarification:
Following an extensive search for the compound "Aspergillon A" and its efficacy in animal models of fungal infections, no specific information or published research could be identified. The search results primarily provided information on Aspergillus species, the fungal infections they cause (aspergillosis), and the animal models used to study these infections and test the efficacy of various known antifungal agents.
The term "this compound" does not correspond to any known antifungal agent in the current scientific literature based on the performed searches. It is possible that "this compound" may be a novel or proprietary compound with limited public information, or the name may be a misnomer or misspelling of another substance. One historical reference noted the name "Aspergillin" was misapplied to several different antibiotics.
Actionable Recommendation:
To proceed with your request for detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, clarification on the specific identity of "this compound" is required.
We kindly request you to:
-
Verify the spelling and name of the compound.
-
Provide any available information such as its chemical structure, source, or any preliminary research reports.
Upon receiving more specific details, a comprehensive search can be initiated to gather the necessary data to fulfill your request. Without this clarification, it is not possible to generate the detailed and accurate scientific content you have outlined.
We look forward to your feedback to continue assisting you in your research and development endeavors.
Application Notes and Protocols for Ibrexafungerp: A Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrexafungerp is an investigational, first-in-class oral glucan synthase inhibitor belonging to the triterpenoid class of antifungals. It represents a significant advancement in the treatment of fungal infections, particularly those caused by Aspergillus species, due to its unique mechanism of action and favorable pharmacokinetic profile. Unlike the echinocandins, which are only available for intravenous administration, ibrexafungerp's oral bioavailability offers a convenient and effective treatment option. These application notes provide a comprehensive overview of ibrexafungerp's potential applications, supported by experimental data and detailed protocols.
Antifungal Activity and Spectrum
Ibrexafungerp demonstrates broad-spectrum antifungal activity against a wide range of fungal pathogens, including various Aspergillus species. Its potency has been evaluated against both wild-type and azole-resistant strains, highlighting its potential utility in treating challenging infections.
Table 1: In Vitro Susceptibility of Aspergillus Species to Ibrexafungerp and Comparator Antifungals
| Aspergillus Species | Ibrexafungerp MIC₅₀ (mg/L) | Voriconazole MIC₅₀ (mg/L) | Amphotericin B MIC₅₀ (mg/L) |
| A. fumigatus | 0.25 | 0.5 | 1 |
| A. flavus | 0.5 | 1 | 1 |
| A. niger | 0.125 | 1 | 2 |
| A. terreus | 0.25 | 0.5 | 2 |
Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates) values are compiled from multiple in vitro studies. Actual values may vary depending on the specific isolates and testing methodology.
Mechanism of Action
Ibrexafungerp targets (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of β-D-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, ibrexafungerp disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death. While its target is the same as the echinocandins, ibrexafungerp binds to a distinct site on the enzyme, which may explain its activity against some echinocandin-resistant strains.[1]
Caption: Mechanism of action of Ibrexafungerp.
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi.
Materials:
-
Ibrexafungerp powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Aspergillus isolates
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Preparation: Prepare a stock solution of ibrexafungerp in DMSO. Further dilute in RPMI 1640 to achieve the desired final concentrations.
-
Inoculum Preparation: Culture Aspergillus isolates on potato dextrose agar (PDA) for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640.
-
Plate Inoculation: Add 100 µL of the standardized inoculum to each well of the 96-well plate containing 100 µL of the serially diluted ibrexafungerp.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of ibrexafungerp that causes a prominent decrease in turbidity compared to the drug-free growth control well.
Caption: Workflow for broth microdilution susceptibility testing.
In Vivo Efficacy Model (Murine Model of Invasive Aspergillosis)
This protocol outlines a general procedure for assessing the in vivo efficacy of ibrexafungerp.
Materials:
-
Immunocompromised mice (e.g., BALB/c treated with cyclophosphamide and cortisone acetate)
-
Aspergillus fumigatus conidia
-
Ibrexafungerp formulation for oral gavage
-
Vehicle control (e.g., methylcellulose)
Procedure:
-
Immunosuppression: Render mice immunocompromised using a standard regimen of cyclophosphamide and cortisone acetate.
-
Infection: Infect mice intranasally with a lethal dose of A. fumigatus conidia.
-
Treatment: Begin treatment with oral ibrexafungerp or vehicle control at a specified time post-infection (e.g., 24 hours). Administer treatment daily for a defined period (e.g., 7 days).
-
Monitoring: Monitor mice daily for survival, body weight, and clinical signs of illness.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, harvest organs (e.g., lungs, kidneys) for fungal burden analysis (e.g., quantitative PCR or CFU counting) and histopathology.
References
Exploring Aspergillon A and its Analogs in Biotechnological Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for exploring the biotechnological potential of Aspergillon A and its closely related analogs, Asperlin and Aspergiolide A. These fungal metabolites, derived from various Aspergillus species, have demonstrated significant anti-inflammatory and anti-cancer properties, making them promising candidates for further investigation and drug development.
Overview of Bioactivities
This compound and its analogs exhibit a range of biological activities, primarily centered around the modulation of key signaling pathways involved in inflammation and cancer. Their mechanisms of action include the inhibition of pro-inflammatory enzymes and mediators, as well as the induction of apoptosis in cancer cells.
Key Biotechnological Applications:
-
Anti-inflammatory Agent Development: Targeting inflammatory pathways for the treatment of chronic inflammatory diseases.
-
Anti-cancer Drug Discovery: Investigating cytotoxic effects and mechanisms of action against various cancer cell lines.
-
Tool Compound for Pathway Analysis: Elucidating the roles of the NF-κB and MAPK signaling pathways in disease.
Quantitative Data Summary
The following tables summarize the quantitative data on the bioactivities of Asperlin and Aspergiolide A from published studies.
Table 1: Anti-inflammatory Activity of Asperlin
| Target | Cell Line | Measurement | Result | Reference |
| iNOS Expression | RAW 264.7 | Inhibition | Dose-dependent | [1] |
| COX-2 Expression | RAW 264.7 | Inhibition | Dose-dependent | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition | Dose-dependent | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Inhibition | Dose-dependent | [1] |
| TNF-α Production | RAW 264.7 | Inhibition | Dose-dependent | [1] |
| IL-1β Production | RAW 264.7 | Inhibition | Dose-dependent | [1] |
| IL-6 Production | RAW 264.7 | Inhibition | Dose-dependent | [2] |
Table 2: Anti-cancer Activity of Aspergiolide A and Asperlin
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Aspergiolide A | BEL-7402 (Hepatocellular Carcinoma) | Cytotoxicity | Not specified | [3] |
| Aspergiolide A | Various human cancer cells | Cytotoxicity | Not specified | [3] |
| Asperlin | HeLa (Cervical Carcinoma) | Cell Proliferation | Not specified | [4] |
| Asperlin | HeLa (Cervical Carcinoma) | G2/M Cell Cycle Arrest | Induces arrest | [4] |
| Gliotoxin (from A. fumigatus) | Breast Cancer Cell Lines (six types) | Cytotoxicity | 38 - 985 nM | [4] |
| Ophiobolin A | A-549 (Lung Cancer) | Cytotoxicity | 0.1 µM | [5] |
| Ophiobolin A | HT-29 (Colon Cancer) | Cytotoxicity | 0.1 µM | [5] |
| Ophiobolin A | Mel-20 (Melanoma) | Cytotoxicity | 0.1 µM | [5] |
| Ophiobolin A | P-388 (Leukemia) | Cytotoxicity | 0.06 µM | [5] |
| Ophiobolin A | OVCAR-3 (Ovarian Cancer) | Cytotoxicity | 0.3 µM | [5] |
Signaling Pathways and Mechanisms of Action
Asperlin and related compounds exert their biological effects by modulating key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Asperlin has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of the inflammatory response. It prevents the phosphorylation and subsequent degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Asperlin.
Induction of Heme Oxygenase-1 (HO-1) Expression
Asperlin also induces the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. This induction is mediated by the nuclear translocation of Nrf2. The anti-inflammatory effects of Asperlin are partially reversed by an HO-1 inhibitor, indicating the significance of this pathway.[1]
Caption: Induction of Heme Oxygenase-1 (HO-1) expression by Asperlin.
Experimental Protocols
The following are detailed protocols for key experiments to assess the bioactivity of this compound and its analogs.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, cancer cell lines)
-
Complete culture medium
-
This compound analog (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol is for quantifying the inhibition of NF-κB activation using a luciferase reporter gene assay.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete culture medium (DMEM with 10% FBS)
-
This compound analog
-
TNF-α (2 ng/mL)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293 NF-κB reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 48 hours.[7]
-
Compound Pre-treatment: Replace the medium and treat the cells with various concentrations of the this compound analog for a specified pre-treatment time (e.g., 1-2 hours).
-
NF-κB Activation: Stimulate the cells with TNF-α (final concentration 2 ng/mL) for a period sufficient to induce luciferase expression (e.g., 6-24 hours).[7]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition of NF-κB activation relative to the TNF-α stimulated control.
Western Blot Analysis for Signaling Proteins and Inflammatory Markers
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways (e.g., IκB-α, p65) and inflammatory markers (e.g., iNOS, COX-2).
Materials:
-
Cells of interest
-
This compound analog
-
LPS (1 µg/mL)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IκB-α, anti-phospho-IκB-α, anti-p65, anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with the this compound analog and/or LPS as described in previous protocols.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound and its analogs, Asperlin and Aspergiolide A, represent a promising class of fungal metabolites with significant potential in the fields of anti-inflammatory and anti-cancer drug discovery. The protocols and data presented in this document provide a framework for researchers to further investigate the mechanisms of action and therapeutic potential of these compounds. Further studies are warranted to fully elucidate their structure-activity relationships, in vivo efficacy, and safety profiles.
References
- 1. Asperlin from the marine-derived fungus Aspergillus sp. SF-5044 exerts anti-inflammatory effects through heme oxygenase-1 expression in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB inhibitory, antimicrobial and antiproliferative potentials of compounds from Hawaiian fungus Aspergillus polyporicola FS910 - PMC [pmc.ncbi.nlm.nih.gov]
Aspergillon A: A Promising Diterpene in Natural Product Drug Discovery
Application Notes and Protocols for Researchers
Introduction
Aspergillon A is a diterpene natural product isolated from the marine-derived fungus Eutypella scoparia. It has garnered significant interest within the drug discovery pipeline due to its potent anti-inflammatory properties. These application notes provide a comprehensive overview of this compound's biological activity, protocols for its investigation, and insights into its potential mechanism of action, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Biological Activity of this compound
This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators. Its efficacy has been demonstrated in in vitro cellular models, highlighting its potential as a lead compound for the development of novel anti-inflammatory agents.
Quantitative Data Summary
The anti-inflammatory activity of this compound has been quantified through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. The half-maximal inhibitory concentration (IC50) value provides a measure of its potency.
| Compound | Biological Activity | Cell Line | IC50 Value | Reference |
| This compound | Inhibition of Nitric Oxide (NO) Production | RAW264.7 | 2.0 µM | [1] |
Table 1: Summary of the in vitro anti-inflammatory activity of this compound.
Furthermore, at a concentration of 2.5 µM, this compound has been shown to significantly suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response[1].
Experimental Protocols
This section provides detailed methodologies for the cultivation of the source organism, isolation of this compound, and the assessment of its anti-inflammatory activity.
Fungal Cultivation and Extraction of Secondary Metabolites
This protocol outlines the general procedure for cultivating Eutypella scoparia and extracting its secondary metabolites, including this compound.
Materials:
-
Pure culture of Eutypella scoparia GZU-4-19Y
-
Potato Dextrose Broth (PDB) medium
-
Erlenmeyer flasks
-
Shaking incubator
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Inoculate a pure culture of Eutypella scoparia into several Erlenmeyer flasks containing sterile PDB medium.
-
Incubate the flasks at 28°C on a rotary shaker at 160 rpm for a period of 2-4 weeks to allow for sufficient growth and production of secondary metabolites.
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dry the mycelia, grind them into a powder, and extract with ethyl acetate.
-
Combine the mycelial extract with the broth extract to yield the total crude extract.
-
Thoroughly dry the crude extract, preferably using a freeze dryer, before proceeding to purification.
Isolation and Purification of this compound
This protocol describes a general chromatographic approach for the purification of this compound from the crude fungal extract. Note: This is a generalized protocol and may require optimization based on the specific crude extract.
Materials:
-
Crude extract of Eutypella scoparia
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
C18 HPLC column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
UV lamp
Procedure:
-
Subject the crude extract to silica gel column chromatography using a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).
-
Monitor the fractions by TLC, visualizing with a UV lamp and/or a suitable staining reagent.
-
Combine fractions showing similar TLC profiles.
-
Subject the fractions containing the compound of interest to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.
-
Perform the final purification step using reversed-phase HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW264.7 Macrophages
This protocol details the procedure for evaluating the anti-inflammatory activity of this compound by measuring its ability to inhibit NO production in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value of this compound.
-
Putative Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound are still under investigation, its ability to suppress iNOS and COX-2 protein expression suggests an interference with upstream signaling pathways that regulate the transcription of these pro-inflammatory genes. Based on the mechanisms of other anti-inflammatory natural products isolated from Aspergillus species, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are plausible targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound may exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Enhanced Aspergillon A Production
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of secondary metabolites like Aspergillon A in Aspergillus terreus fermentation?
The production of secondary metabolites in Aspergillus terreus is a complex process influenced by a multitude of factors. Key parameters that significantly impact yield include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (dissolved oxygen), and agitation rate. The interplay between these factors is crucial and often requires a systematic optimization approach.
Q2: How does the choice of carbon and nitrogen source affect this compound production?
The type and concentration of carbon and nitrogen sources are critical for directing the fungal metabolism towards the biosynthesis of secondary metabolites.
-
Carbon Source: While glucose is a common carbon source that supports rapid growth, its high concentration can sometimes repress secondary metabolite production. Alternative carbon sources like sucrose, maltose, or glycerol may lead to higher yields of specific compounds.[1] The optimal carbon-to-nitrogen (C/N) ratio is also a key factor to consider.
-
Nitrogen Source: Organic nitrogen sources such as yeast extract, peptone, and soybean meal often promote higher yields of secondary metabolites compared to inorganic sources like ammonium sulfate or sodium nitrate. The choice of nitrogen source can influence both the biomass production and the specific productivity of the desired metabolite.
Q3: What is the optimal pH range for this compound fermentation?
The optimal pH for secondary metabolite production by Aspergillus terreus is typically in the acidic to neutral range, often between pH 4.0 and 7.0. It is crucial to monitor and control the pH throughout the fermentation process, as the fungus's metabolic activity can cause significant pH shifts in the medium. An initial optimal pH might need adjustment during the fermentation to maintain high productivity.
Q4: How do temperature and aeration impact the fermentation process?
Temperature and aeration directly affect the metabolic activity and growth of Aspergillus terreus.
-
Temperature: The optimal temperature for the production of many secondary metabolites by A. terreus is generally between 25°C and 30°C. Deviations from the optimal temperature can lead to reduced enzyme activity and lower product yields.
-
Aeration and Agitation: Adequate aeration is essential to provide sufficient dissolved oxygen for fungal respiration and biosynthesis. The agitation rate influences the mixing of nutrients and the transfer of oxygen from the gas phase to the liquid medium. Both parameters need to be optimized to avoid oxygen limitation or excessive shear stress on the mycelia.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or No this compound Production | - Suboptimal medium composition (C/N ratio, specific nutrients).- Inappropriate pH of the medium.- Non-optimal temperature, aeration, or agitation.- Strain degradation or loss of productivity. | - Systematically screen different carbon and nitrogen sources.- Optimize the C/N ratio.- Perform a pH profile experiment to determine the optimal range.- Optimize physical parameters using a design of experiments (DoE) approach.- Re-isolate the strain from a stock culture or perform strain improvement. |
| Inconsistent Yields Between Batches | - Variability in inoculum preparation (spore concentration, age).- Inconsistent sterilization of medium or equipment.- Fluctuations in fermentation parameters (temperature, pH, aeration).- Inconsistent quality of raw materials. | - Standardize the inoculum preparation protocol.- Ensure consistent and thorough sterilization procedures.- Calibrate and monitor all probes and control systems.- Use high-quality, consistent batches of media components. |
| Bacterial or Fungal Contamination | - Inadequate sterilization of the fermenter, medium, or air supply.- Leaks in the fermentation system.- Contaminated inoculum. | - Review and validate all sterilization protocols.- Perform regular integrity testing of the fermenter and its seals.- Aseptically prepare and handle the inoculum. |
| Poor Mycelial Growth | - Nutrient limitation in the medium.- Presence of inhibitory substances.- Suboptimal physical conditions (pH, temperature). | - Analyze the medium for potential nutrient deficiencies.- Test for inhibitory compounds in the raw materials.- Re-optimize the physical fermentation parameters. |
| Excessive Foaming | - High protein content in the medium (e.g., from yeast extract).- High agitation or aeration rates. | - Add an appropriate concentration of a sterile antifoaming agent.- Optimize agitation and aeration to minimize foaming while maintaining adequate oxygen supply. |
Data Presentation
Table 1: Effect of Carbon Source on Secondary Metabolite Production (Illustrative Data)
| Carbon Source (30 g/L) | Biomass (g/L) | Metabolite Yield (mg/L) |
| Glucose | 15.2 | 85 |
| Sucrose | 12.8 | 150 |
| Maltose | 11.5 | 120 |
| Glycerol | 10.1 | 95 |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production (Illustrative Data)
| Nitrogen Source (10 g/L) | Biomass (g/L) | Metabolite Yield (mg/L) |
| Yeast Extract | 14.5 | 180 |
| Peptone | 13.2 | 165 |
| Soybean Meal | 15.8 | 195 |
| Ammonium Sulfate | 10.5 | 70 |
Table 3: Optimization of Physical Parameters using Response Surface Methodology (Illustrative Data)
| Temperature (°C) | pH | Agitation (rpm) | Predicted Yield (mg/L) | Actual Yield (mg/L) |
| 28 | 6.0 | 180 | 250 | 245 |
| 25 | 5.5 | 200 | 210 | 205 |
| 30 | 6.5 | 160 | 225 | 220 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium
-
Baseline Culture: Prepare a basal fermentation medium (e.g., Potato Dextrose Broth).
-
Inoculation: Inoculate the medium with a standardized spore suspension of Aspergillus terreus.
-
Incubation: Incubate the culture under standard conditions (e.g., 28°C, 180 rpm).
-
Carbon Source Screening:
-
Prepare flasks with the basal medium, replacing the default carbon source with different options (e.g., glucose, sucrose, maltose, glycerol) at a constant concentration.
-
Ferment under standard conditions and measure the yield of this compound at a specific time point (e.g., 7 days).
-
-
Nitrogen Source Screening:
-
Using the best carbon source identified, prepare flasks with different nitrogen sources (e.g., yeast extract, peptone, soybean meal, ammonium sulfate).
-
Ferment and analyze as described above.
-
-
Parameter Optimization: Sequentially optimize other parameters like pH, temperature, and agitation rate in a similar manner.
Protocol 2: Inoculum Preparation
-
Strain Activation: Culture Aspergillus terreus on a solid agar medium (e.g., Potato Dextrose Agar) at 28°C for 5-7 days until sporulation is abundant.
-
Spore Suspension: Harvest the spores by adding a sterile saline solution (0.9% NaCl) with a surfactant (e.g., 0.01% Tween 80) to the agar plate and gently scraping the surface.
-
Spore Counting: Filter the spore suspension through sterile glass wool to remove mycelial fragments and count the spores using a hemocytometer.
-
Inoculation: Inoculate the fermentation medium with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Hypothetical signaling pathway for secondary metabolite production.
References
Strategies to improve the yield of Aspergillon A extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Aspergillon A, a secondary metabolite from Aspergillus species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Yield of this compound | Inappropriate Aspergillus strain or culture conditions not conducive to secondary metabolism. | - Verify the Aspergillus strain is a known producer of this compound.- Optimize culture parameters such as media composition, pH, temperature, and aeration. Fungi often produce secondary metabolites under specific stress conditions or after a certain growth period.[1] |
| Inefficient cell lysis and extraction. | - Ensure complete disruption of fungal mycelia. Methods like grinding in liquid nitrogen, bead beating, or sonication can be effective.[2][3]- Select an appropriate extraction solvent based on the polarity of this compound. A preliminary solvent screen with solvents of varying polarities (e.g., ethyl acetate, methanol, chloroform) is recommended.[4][5] | |
| Degradation of this compound during extraction. | - Perform extraction at low temperatures to minimize enzymatic degradation.- Use fresh solvents and consider adding antioxidants if this compound is susceptible to oxidation. | |
| Presence of Impurities in the Extract | Co-extraction of other fungal metabolites and cellular components. | - Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids before extracting with a more polar solvent for this compound.- Utilize solid-phase extraction (SPE) for preliminary purification of the crude extract.[1] |
| Contamination from media components. | - Separate the fungal biomass from the culture medium before extraction if this compound is intracellular.- If this compound is secreted, perform a blank extraction of the sterile medium to identify interfering compounds. | |
| Inconsistent Yields Between Batches | Variability in fungal growth and metabolite production. | - Standardize all culture conditions, including inoculum size, incubation time, and media preparation.[1]- Monitor fungal growth curves to ensure cultures are harvested at a consistent metabolic stage. |
| Inconsistent extraction procedure. | - Follow a standardized extraction protocol precisely for each batch.- Ensure consistent solvent volumes, extraction times, and evaporation conditions. |
Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting decision tree for addressing low this compound yield.
Frequently Asked Questions (FAQs)
Q1: Which Aspergillus species is the best producer of this compound?
A1: The production of secondary metabolites is often species and even strain-specific.[6] It is crucial to consult scientific literature to identify the specific Aspergillus strain reported to produce this compound. If this information is unavailable, screening of different Aspergillus species known for producing a diverse range of secondary metabolites, such as Aspergillus fumigatus, Aspergillus niger, or Aspergillus oryzae, may be necessary.[7]
Q2: How can I optimize the culture conditions to maximize the yield of this compound?
A2: Optimization of culture conditions is a critical step for enhancing secondary metabolite production.[1] Key parameters to consider include:
-
Media Composition: Varying the carbon and nitrogen sources can significantly impact secondary metabolism.
-
pH: The optimal pH for growth may differ from the optimal pH for this compound production.
-
Temperature: Fungi may produce different metabolites at different temperatures.
-
Aeration: Shaking speed in liquid cultures and headspace in solid-state fermentation affect oxygen availability.
-
Incubation Time: this compound is likely produced during a specific growth phase (e.g., stationary phase). A time-course study is recommended to determine the peak production time.
Q3: What is the recommended method for extracting this compound from fungal biomass?
A3: The choice of extraction method depends on whether this compound is an intracellular or extracellular metabolite. A general workflow is as follows:
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and purification of this compound.
Q4: What are the best solvents for extracting this compound?
A4: The ideal solvent will depend on the polarity of this compound. A systematic approach using solvents of varying polarities is recommended. Commonly used solvents for fungal secondary metabolites include ethyl acetate, methanol, acetone, and chloroform.[5] A preliminary small-scale extraction with different solvents followed by analysis (e.g., by TLC or HPLC) can help identify the most effective solvent.
Quantitative Data on Extraction Parameters
The following table presents hypothetical data to illustrate the impact of different extraction parameters on the yield of this compound.
| Extraction Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) | Condition 3 | Yield (mg/L) |
| Solvent Type | Hexane | 2.5 | Ethyl Acetate | 15.8 | Methanol | 10.2 |
| Extraction Time | 1 hour | 8.9 | 4 hours | 14.2 | 8 hours | 14.5 |
| Temperature | 4 °C | 12.1 | 25 °C | 15.1 | 40 °C | 13.5 |
| Extraction Method | Maceration | 11.7 | Sonication | 16.3 | Soxhlet | 18.9 |
Detailed Experimental Protocol: Solvent Extraction of this compound
This protocol provides a general methodology for the extraction of an intracellular fungal metabolite.
1. Culture and Harvest:
-
Inoculate a suitable liquid medium with spores of the this compound-producing Aspergillus strain.
-
Incubate the culture under optimized conditions (e.g., 25°C, 150 rpm) for the predetermined optimal production time.
-
Harvest the fungal mycelia by filtration through cheesecloth or by centrifugation at 5,000 x g for 15 minutes.
-
Wash the mycelia with sterile distilled water to remove residual medium components.
-
Freeze-dry the mycelial biomass.
2. Cell Disruption and Extraction:
-
Grind the freeze-dried mycelia into a fine powder using a mortar and pestle with liquid nitrogen.
-
Suspend the powdered mycelia in ethyl acetate (or another suitable solvent) at a ratio of 1:10 (w/v).
-
Perform extraction by stirring at room temperature for 4 hours or by sonication in a water bath for 30 minutes.
3. Concentration and Purification:
-
Separate the solvent extract from the mycelial debris by filtration or centrifugation.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Redissolve the crude extract in a minimal amount of a suitable solvent for further purification by chromatographic techniques (e.g., column chromatography, HPLC).
References
- 1. mdpi.com [mdpi.com]
- 2. Simple Chemical Extraction Method for DNA Isolation from Aspergillus fumigatus and Other Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Stages of Extracting DNA from Aspergillus fumigatus in Whole-Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ecology of aspergillosis: insights into the pathogenic potency of Aspergillus fumigatus and some other Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspergillus - Wikipedia [en.wikipedia.org]
Investigating the stability and degradation pathways of Aspergillon A
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the stability and degradation pathways of Aspergillon A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound, like many organic molecules, is susceptible to several environmental factors. Key factors to consider during handling and storage include:
-
Temperature: Elevated temperatures can accelerate degradation. It is crucial to determine the optimal storage temperature to ensure long-term stability.
-
pH: The acidity or alkalinity of the solution can significantly impact the molecular structure and stability of this compound.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
-
Enzymatic Degradation: If working with biological matrices, native enzymes may contribute to the degradation of this compound.
Q2: How can I monitor the degradation of this compound over time?
Monitoring the degradation of this compound typically involves stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[1][2] An effective HPLC method should be able to separate the intact this compound from its degradation products. By analyzing samples at various time points under different stress conditions, you can quantify the decrease in the concentration of this compound and the formation of degradants.
Q3: What are the expected degradation pathways for a molecule like this compound?
While specific degradation pathways for this compound are not yet fully elucidated in publicly available literature, common degradation reactions for similar complex organic molecules include hydrolysis, oxidation, and photolysis. For instance, fungi like Aspergillus niger are known to metabolize aromatic compounds through pathways such as the β-ketoadipate pathway, which involves ring cleavage and conversion into central metabolic intermediates.[3] It is plausible that this compound could undergo similar enzymatic degradation if exposed to certain microbial environments.
Troubleshooting Guides
Problem: Inconsistent results in stability studies.
-
Possible Cause 1: Improper Sample Handling. Ensure consistent and appropriate sample handling procedures. This includes using calibrated pipettes, maintaining a consistent temperature during sample preparation, and minimizing the time samples are left at room temperature.
-
Possible Cause 2: Fluctuation in Storage Conditions. Verify that the temperature and humidity of your stability chambers are accurately controlled and monitored throughout the study.[4][5]
-
Possible Cause 3: Analytical Method Variability. Validate your analytical method for robustness and reproducibility.[6] Ensure the mobile phase composition, column temperature, and flow rate are consistent between runs.
Problem: Difficulty in identifying degradation products.
-
Possible Cause 1: Insufficient Concentration of Degradants. Concentrate your degraded sample to increase the concentration of the degradation products to a detectable level.
-
Possible Cause 2: Unsuitable Analytical Technique. While HPLC-UV is useful for quantification, it may not be sufficient for structural elucidation. Techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) are powerful tools for identifying unknown degradation products by providing molecular weight and fragmentation data.[1][7]
-
Possible Cause 3: Co-elution of Peaks. Optimize your chromatographic method to achieve better separation between the parent compound and its degradants. This may involve changing the column, mobile phase composition, or gradient profile.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of the analytical method.[2]
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and methanol
-
pH meter
-
UV chamber
-
Heating block or oven
Procedure:
-
Acid Hydrolysis: Mix this compound stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix this compound stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) for 48 hours.
-
Neutral Hydrolysis: Dissolve this compound in HPLC-grade water and incubate at 60°C for 7 days.
-
Sample Analysis: At the end of each stress condition, withdraw an aliquot, neutralize if necessary, and dilute with mobile phase. Analyze by a validated stability-indicating HPLC method.
Protocol 2: Long-Term Stability Testing of this compound
This protocol outlines a typical long-term stability study to determine the shelf-life of this compound under recommended storage conditions.[4][8]
Materials:
-
Multiple batches of this compound
-
ICH-compliant stability chambers
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound from at least three different batches in the desired formulation and container closure system.
-
Storage Conditions: Place the samples in stability chambers set at the intended long-term storage condition (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Testing Intervals: Pull samples at predetermined time points. For long-term studies, typical intervals are 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, intervals are often 0, 1, 3, and 6 months.[5]
-
Analysis: Analyze the samples for appearance, purity (using the stability-indicating HPLC method), and the presence of degradation products.
-
Data Evaluation: Evaluate the data to determine the rate of degradation and establish a retest period or shelf-life.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1 M HCl | 24 hours | 75.2 | 3 | 4.8 min |
| 0.1 M NaOH | 24 hours | 62.5 | 4 | 3.2 min |
| 3% H₂O₂ | 24 hours | 88.1 | 2 | 5.1 min |
| 80°C Heat | 48 hours | 91.3 | 1 | 6.5 min |
| UV Light (254 nm) | 48 hours | 85.7 | 3 | 4.2 min |
| Water | 7 days | 95.4 | 1 | 6.5 min |
Table 2: Long-Term Stability Data for this compound at 5°C ± 3°C
| Time Point (Months) | Batch 1 Purity (%) | Batch 2 Purity (%) | Batch 3 Purity (%) |
| 0 | 99.8 | 99.7 | 99.9 |
| 3 | 99.7 | 99.6 | 99.8 |
| 6 | 99.5 | 99.6 | 99.7 |
| 12 | 99.2 | 99.3 | 99.5 |
| 24 | 98.5 | 98.7 | 98.9 |
| 36 | 97.8 | 98.0 | 98.2 |
Visualizations
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger [mdpi.com]
- 4. www3.paho.org [www3.paho.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Development of an analytical method for identification of Aspergillus flavus based on chemical markers using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability testing protocols | PPTX [slideshare.net]
Technical Support Center: Aspergillon A and Aspergillus-Derived Compound Bioassays
Disclaimer: Publicly available scientific literature on a specific molecule named "Aspergillon A" (CAS Number: 109592-60-1) is limited, preventing the creation of a troubleshooting guide for its exclusive bioassays. This guide addresses common issues encountered in bioassays for antifungal compounds derived from Aspergillus species, with a focus on antifungal susceptibility testing against pathogenic fungi.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and other bioactive compounds isolated from Aspergillus species.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for ensuring reproducibility in my cell-based antifungal assay?
A1: Reproducibility in cell-based assays hinges on several key factors.[1] Consistent cell seeding is paramount; ensure your cell suspension is thoroughly mixed to prevent settling and use calibrated pipettes for accurate dispensing.[2] It is also crucial to use cells within a defined, low passage number range, as cell lines can undergo phenotypic and genotypic changes over time, altering their response to stimuli.[2] Finally, maintaining a controlled environment, including a properly humidified incubator, and allowing plates to equilibrate to room temperature before incubation can minimize variability, particularly the "edge effect."[2]
Q2: How can I minimize the "edge effect" in my microplate assays?
A2: The edge effect, where wells on the perimeter of a microplate behave differently due to increased evaporation and temperature gradients, can be mitigated by not using the outer wells for experimental samples.[2] Instead, fill these wells with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.[2] Using specialized microplates with moats or employing plate sealers can also help reduce evaporation during long incubation periods.[2]
Q3: My negative control wells show a high signal. What could be the cause?
A3: A high signal in negative control wells can stem from several sources. Overly high cell seeding density can lead to non-specific signals.[2] If using a fluorescence-based assay, check for autofluorescence of the cells or the test compound itself.[2] Contamination of reagents, particularly the TMB substrate solution in ELISA assays, can also cause a high background signal.[3] Ensure your substrate solution is clear and colorless before use.[3]
Q4: What is the best method for detecting mycoplasma contamination in my cell cultures?
A4: Mycoplasma contamination is a significant concern as it can alter cell physiology and experimental outcomes. A highly sensitive and reliable method for detection is a PCR-based assay.[2] This involves preparing a DNA sample from your cell culture, adding it to a PCR master mix, and running the reaction alongside positive and negative controls. The PCR products are then visualized on an agarose gel.[2]
Troubleshooting Common Bioassay Issues
Below are common problems encountered during bioassays with Aspergillus-derived compounds, along with their potential causes and solutions.
| Issue | Symptom | Potential Cause(s) | Recommended Solution(s) |
| High Variability | Large standard deviations between replicate wells. | Inconsistent cell seeding.[2] Pipetting errors.[2] Edge effect.[2] | Ensure thorough mixing of cell suspension.[2] Calibrate pipettes regularly and use appropriate sizes.[2] Fill outer wells with sterile liquid and use plate sealers.[2] |
| Low Signal or No Response | Weak or absent signal in treated wells. | Suboptimal reagent concentration.[2] Degraded reagents.[2] Incorrect incubation times.[2] | Titrate key reagents (e.g., antibodies, substrates) to find the optimal concentration.[2] Check expiration dates and store reagents properly.[2] Optimize incubation times for cell treatment and reagent addition.[2] |
| High Background Signal | High signal in negative control wells. | Overly high cell seeding density.[2] Non-specific antibody binding.[2] Autofluorescence of cells or compounds.[2] | Reduce the number of cells seeded per well.[2] Increase blocking agent concentration or try a different blocking buffer.[2] Check for autofluorescence at the assay's excitation and emission wavelengths.[2] |
| Inconsistent Dose-Response Curve | Non-sigmoidal or erratic dose-response curves. | Incorrect serial dilutions. Compound precipitation at high concentrations. | Verify dilution calculations and pipetting technique. Check the solubility of the test compound in the assay medium. |
Key Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Aspergillus spp. (Adapted from EUCAST guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
-
Medium Preparation: Use RPMI 1640 medium supplemented with 2% glucose (RPMI-2G).
-
Inoculum Preparation:
-
Harvest Aspergillus conidia from a 5-7 day old culture on potato dextrose agar.
-
Suspend conidia in sterile saline with 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 2 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer.[4]
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of the test compound in RPMI-2G in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a drug-free well as a growth control.
-
-
Inoculation: Add 100 µL of the adjusted fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.[4]
-
Reading Results: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.[4]
Visualizing Key Pathways and Workflows
Fungal Cell Wall Integrity (CWI) Signaling Pathway
The Cell Wall Integrity (CWI) pathway is a critical signaling cascade in fungi for maintaining cell wall homeostasis and is a common target for antifungal drugs.
References
Technical Support Center: Addressing Solubility Challenges of Compound X in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Compound X in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Compound X?
A1: Compound X is a hydrophobic molecule with low intrinsic aqueous solubility. Its solubility is highly dependent on the pH, ionic strength, and composition of the buffer system. For optimal results, it is crucial to carefully select and prepare the appropriate buffer and consider the use of solubilizing agents.
Q2: Why is Compound X precipitating in my aqueous buffer?
A2: Precipitation of Compound X in aqueous buffers is a common issue stemming from its hydrophobic nature. Several factors can contribute to this, including:
-
High concentration of Compound X: Exceeding the solubility limit of the compound in the specific buffer.
-
Inappropriate pH: The pH of the buffer can significantly affect the ionization state and solubility of Compound X.
-
Low temperature: Solubility of many compounds decreases at lower temperatures.
-
Buffer composition: Certain salts or buffer components can decrease the solubility of hydrophobic compounds (salting-out effect).
Q3: What initial steps can I take to improve the solubility of Compound X?
A3: To improve the solubility of Compound X, consider the following initial steps:
-
pH Adjustment: If Compound X has ionizable groups, adjusting the pH of the buffer can increase its solubility.[1]
-
Use of Co-solvents: Adding a water-miscible organic solvent can significantly enhance solubility.[1][2]
-
Temperature Increase: Gently warming the solution may help dissolve the compound, but be mindful of its thermal stability.
-
Particle Size Reduction: Decreasing the particle size of the solid compound can improve its dissolution rate.[2][3]
Troubleshooting Guide
Issue 1: Compound X precipitates immediately upon addition to the buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration Exceeds Solubility Limit | Prepare a dilution series to determine the approximate solubility limit in your buffer. | A clear solution is obtained at a lower concentration. |
| Incorrect Stock Solution Preparation | Ensure the stock solution in an organic solvent is fully dissolved before adding it to the aqueous buffer. | The compound remains in solution upon dilution. |
| Buffer Incompatibility | Test the solubility in a small panel of different buffers (e.g., phosphate, TRIS, HEPES) at the desired pH. | Identification of a more suitable buffer system. |
Issue 2: Compound X precipitates over time or upon storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Metastable Supersaturated Solution | Prepare a fresh solution before each experiment. Avoid long-term storage of buffered solutions of Compound X. | The solution remains clear for the duration of the experiment. |
| Temperature Fluctuation | Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles. | Improved stability of the solution over time. |
| Evaporation of Co-solvent | Ensure containers are tightly sealed to prevent the evaporation of volatile organic co-solvents. | The concentration of all components remains stable, preventing precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Compound X
-
Weigh the desired amount of Compound X in a sterile microcentrifuge tube.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol, or DMF) to completely dissolve the compound. Gentle vortexing or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain. This is your high-concentration stock solution.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container.
Protocol 2: General Method for Improving Solubility Using a Co-solvent
-
Prepare a high-concentration stock solution of Compound X in 100% of a water-miscible organic solvent such as DMSO or ethanol.[1]
-
Determine the final desired concentration of Compound X and the maximum tolerable concentration of the organic solvent in your experimental system.
-
Perform a serial dilution of the stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration of the organic solvent may need to be increased, or the final concentration of Compound X may need to be decreased.
Solubility Enhancement Strategies
The following table summarizes common strategies to enhance the solubility of hydrophobic compounds like Compound X.
| Strategy | Description | Advantages | Considerations |
| pH Adjustment | Modifying the buffer pH to ionize the compound, thereby increasing its aqueous solubility.[1] | Simple and effective for ionizable compounds. | The required pH may not be compatible with the experimental system. |
| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, ethanol) to increase the solubility of hydrophobic compounds.[1][2] | Widely applicable and effective. | The organic solvent may affect the biological or chemical system being studied.[1] |
| Surfactants | Using detergents (e.g., Tween-20, Triton X-100) above their critical micelle concentration to form micelles that encapsulate the hydrophobic compound.[3][4] | Effective at low concentrations. | Surfactants can interfere with certain assays and may have biological effects.[4] |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with the hydrophobic compound, increasing its apparent solubility.[4][5] | Low toxicity and high solubilization capacity. | Can be a more expensive option. |
| Lipid-Based Formulations | Incorporating the compound into lipid-based carriers such as liposomes or nanoemulsions.[5][6] | Can improve bioavailability in vivo. | More complex to prepare and characterize. |
Visualizing Experimental Workflows
Below are diagrams illustrating the decision-making process and workflow for addressing solubility issues with Compound X.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Investigating mechanisms of resistance to Aspergillon A
Welcome to the Technical Support Center for Aspergillomarasmine A (AMA). This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals investigating the mechanisms of action and resistance to Aspergillomarasmine A, a potent inhibitor of metallo-β-lactamase (MBL).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with Aspergillomarasmine A.
Question: Why am I observing inconsistent results in my MBL inhibition assays?
Answer: Inconsistent results in MBL inhibition assays with AMA can stem from several factors related to its mechanism of action as a zinc chelator.
-
Zinc Concentration in Buffer: The inhibitory activity of AMA is highly dependent on the concentration of free Zn(II) ions in your assay buffer.[1][2] AMA primarily acts by sequestering zinc that has dissociated from the MBL, a rate-limiting step.[2] If your buffer has a high concentration of supplemental zinc (e.g., 10 μM), the apparent IC50 of AMA will be higher and reflect the buffer's zinc concentration.[2]
-
Assay Conditions: To distinguish between indirect zinc sequestration and direct removal from the enzyme, perform dose-dependent inhibition assays under two conditions: a Zn(II)-supplemented buffer and a Zn(II)-depleted buffer (e.g., treated with Chelex-100).[1][2]
-
Enzyme Purity and Metal Content: Ensure your purified MBL enzyme preparation has the correct zinc stoichiometry. Inconsistent metal loading can lead to variable activity and inhibition.
-
Compound Stability: AMA is soluble in DMSO. For long-term storage, keep it at -20°C in a dry, dark environment.[3] For short-term use, 0-4°C is acceptable.[3] Repeated freeze-thaw cycles should be avoided.
Question: AMA is not effectively restoring antibiotic activity against my clinical isolate, even though it is confirmed to produce an MBL. What are the potential reasons?
Answer: If AMA is not potentiating a β-lactam antibiotic, consider these potential mechanisms of resistance or tolerance:
-
Presence of Multiple β-Lactamases: The isolate may produce other resistance enzymes in addition to an MBL. A common scenario is the co-production of a serine-β-lactamase (SBL) like KPC-2.[4][5] Since AMA does not inhibit SBLs, the SBL can continue to hydrolyze the β-lactam antibiotic, rendering the AMA/antibiotic combination ineffective.[4] In such cases, a triple combination including an SBL inhibitor (like avibactam) may be required.[4][5]
-
High Zinc Affinity of the MBL Target: Not all MBLs are equally susceptible to AMA. MBLs with higher affinity and stability for their zinc cofactors, such as certain IMP-type enzymes (e.g., IMP-7) or NDM-6, exhibit greater tolerance to AMA's zinc-scavenging effect compared to NDM-1 and VIM-2.[6][7][8]
-
Suboptimal β-Lactam Partner: The efficacy of AMA is influenced by its β-lactam partner. Carbapenems, such as meropenem, are generally the most effective partners for AMA.[8][9] Using a different class of β-lactam may result in reduced synergy.
-
Efflux and Permeability (Less Likely): While possible, studies have shown that for E. coli and K. pneumoniae, the efficacy of AMA/β-lactam combinations did not correlate with outer membrane permeability or drug efflux.[8]
Question: I am trying to generate an AMA-resistant mutant strain in the lab but am having difficulty. Why might this be?
Answer: Generating resistance to AMA is challenging because its target is not a bacterial protein but rather the essential zinc cofactor of MBLs. Bacteria cannot easily mutate the zinc ion. Therefore, resistance is more likely to arise from mechanisms that bypass the MBL inhibition, such as:
-
Upregulation of other resistance mechanisms (e.g., a different β-lactamase).
-
Modification of zinc homeostasis pathways, although this could have significant fitness costs for the bacteria.
-
Acquisition of an MBL variant with a much higher affinity for zinc.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Aspergillomarasmine A?
A1: Aspergillomarasmine A (AMA) is an inhibitor of metallo-β-lactamases (MBLs).[3] It functions as a selective zinc (Zn²⁺) chelator.[3][10] Its mechanism is indirect: it captures Zn²⁺ ions after they dissociate from the MBL active site, shifting the equilibrium and leading to a zinc-depleted, inactive enzyme.[2][6][10] This inactive MBL is often rapidly degraded by the bacterium, thereby restoring the effectiveness of β-lactam antibiotics like meropenem.[3][6]
Q2: Is Aspergillomarasmine A itself an antibiotic?
A2: No, AMA does not have intrinsic antimicrobial activity.[4] Its function is to inhibit the resistance enzyme (the MBL), so it must be used in combination with a β-lactam antibiotic that the MBL would otherwise inactivate.[11]
Q3: Which MBLs are most effectively inhibited by AMA?
A3: AMA shows excellent efficacy against subclass B1 MBLs, particularly NDM-1 and VIM-2.[3][7][9] It is generally less effective against MBLs from subclasses B2 and B3, and some B1 variants like IMP-7, which appear to have a higher affinity for their zinc cofactors.[6][8]
Q4: What are the best practices for storing and handling AMA?
A4: AMA should be stored in a dry, dark environment. For long-term storage (months to years), -20°C is recommended. For short-term use (days to weeks), 0-4°C is suitable. It is soluble in DMSO.[3]
Q5: How can I test the synergy between AMA and a β-lactam antibiotic?
A5: The checkerboard assay is the standard method for evaluating synergy.[3] This involves preparing a microtiter plate with serial dilutions of AMA along one axis and the β-lactam antibiotic along the other.[12] After incubation with the bacterial strain of interest, the Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[12]
Data Presentation
Table 1: In Vitro Efficacy of Aspergillomarasmine A against Metallo-β-Lactamases
This table summarizes the inhibitory concentration (IC50) and rescue concentration (RC) of AMA against common MBLs.
| Metallo-β-Lactamase | Organism | IC50 (μM) | Rescue Concentration (RC) (μg/mL) | Reference(s) |
| NDM-1 | Recombinant Protein / E. coli | 4.0 | 8 | [2][7] |
| VIM-2 | Recombinant Protein / E. coli | 9.6 | Not Reported | [7] |
| IMP-7 | Recombinant Protein / E. coli | >500 (low potency) | Not Reported | [7][8] |
-
IC50: The concentration of AMA required to inhibit 50% of the MBL enzyme's activity in an in vitro assay.
-
Rescue Concentration (RC): The concentration of AMA needed to restore the antibacterial activity of meropenem (at 2 μg/mL) against a resistant E. coli strain.[2]
Experimental Protocols
Protocol 1: MBL Inhibition Assay using Nitrocefin
This protocol assesses the ability of AMA to inhibit the activity of a purified MBL enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare two versions - a) 50 mM HEPES, pH 7.5, supplemented with 10 μM ZnSO₄; b) 50 mM HEPES, pH 7.5, treated with Chelex-100 resin to remove divalent cations.
-
Enzyme Solution: Dilute purified MBL (e.g., NDM-1) in the appropriate assay buffer to a final concentration of 1-5 nM.
-
Substrate Solution: Prepare a 100 μM solution of nitrocefin in the assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of AMA in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 μL of the enzyme solution to wells containing 25 μL of the AMA dilutions (or buffer for control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 μL of the nitrocefin substrate solution.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each AMA concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the AMA concentration and fit the data to a dose-response curve to determine the IC50 value. Comparing results from Zn-supplemented and Zn-depleted buffers can elucidate the inhibition mechanism.[2]
-
Protocol 2: Checkerboard Synergy Assay
This protocol determines the synergistic activity of AMA and a β-lactam antibiotic.[12][13][14][15]
-
Preparation:
-
Prepare a bacterial inoculum of the MBL-producing strain, adjusted to 0.5 McFarland standard and then diluted to ~5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Prepare stock solutions of AMA and the β-lactam antibiotic (e.g., meropenem) at concentrations 4x the highest desired test concentration.
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient. Serially dilute the β-lactam antibiotic horizontally and AMA vertically. This creates wells with unique combinations of drug concentrations.
-
Include control wells for bacterial growth (no drugs), and sterility controls for the media and each drug.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation: An FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4 indicates an additive or indifferent effect; > 4 indicates antagonism.[12]
-
Visualizations
Mechanism of Action and Resistance Pathways
Caption: AMA's mechanism of action and pathways leading to treatment failure.
Experimental Workflow for Investigating AMA Resistance
Caption: Workflow for identifying mechanisms of resistance to AMA.
Signaling Pathway Logic for Resistance
Caption: Hypothetical pathway for efflux-mediated antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspergillomarasmine A|NDM-1 Inhibitor|For Research [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of aspergillomarasmine A/meropenem combinations with and without avibactam against bacterial strains producing multiple β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of β-Lactam Resistance by Aspergillomarasmine A Is Influenced by both the Metallo-β-Lactamase Target and the Antibiotic Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
- 15. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale purification of Aspergillon A
Disclaimer: Aspergillon A is a specialized secondary metabolite produced by the fungus Aspergillus sydowii.[1][2][3] Detailed, publicly available protocols for its large-scale purification are limited. The following troubleshooting guide and FAQs are based on established principles for the purification of fungal secondary metabolites, particularly xanthones, and may require optimization for your specific process.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale purification of this compound, from initial extraction to final chromatographic steps.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| EXT-01 | Low Yield of Crude Extract | Inefficient cell lysis of Aspergillus sydowii. | - Ensure complete mechanical disruption of the fungal mycelia (e.g., grinding in liquid nitrogen, bead beating). - Optimize solvent extraction parameters (e.g., solvent type, temperature, extraction time). Ethyl acetate is commonly used for extracting fungal secondary metabolites.[4] |
| Degradation of this compound during extraction. | - Work at low temperatures to minimize enzymatic degradation. - Use fresh solvents and consider adding antioxidants if this compound is found to be unstable. | ||
| PUR-01 | Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | - For flash chromatography, test different solvent systems using Thin Layer Chromatography (TLC) first. - For HPLC, screen different column types (e.g., C18, Phenyl-Hexyl) and gradient profiles. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. - Consider a preliminary purification step, such as solid-phase extraction (SPE), to remove bulk impurities. | ||
| PUR-02 | Peak Tailing in HPLC | Presence of active sites on the column. | - Use a high-purity silica-based column. - Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase. |
| Sample solvent incompatible with the mobile phase. | - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[5] | ||
| PUR-03 | Irreproducible Retention Times in HPLC | Fluctuations in temperature or mobile phase composition. | - Use a column oven for temperature control. - Prepare fresh mobile phase for each run and ensure thorough mixing.[6] |
| Column degradation. | - Flush the column regularly with a strong solvent. - Replace the column if performance does not improve. | ||
| SCA-01 | Difficulty in Scaling Up the Process | Non-linear scalability of purification methods. | - Re-optimize chromatography parameters for larger columns. - Consider alternative large-scale techniques like centrifugal partition chromatography (CPC), which can be more scalable for natural product purification.[7] |
| Increased processing time leading to product degradation. | - Streamline the workflow to minimize the time the product is in solution. - Perform stability studies of this compound under various conditions to identify critical time points. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a xanthone, a class of secondary metabolites, produced by the fungus Aspergillus sydowii.[1][2][3] The challenges in its large-scale purification are typical for many fungal secondary metabolites and include:
-
Complex starting material: The crude fungal extract contains a multitude of other compounds with similar chemical properties.
-
Tough fungal cell wall: Efficiently breaking the chitin-rich cell wall of Aspergillus to release the target molecule can be difficult.
-
Potential for degradation: this compound may be sensitive to heat, pH changes, or enzymatic degradation during the purification process.
-
Scalability: Methods that work well at the lab bench may not be directly transferable to a large-scale industrial process.[8]
Q2: What are the recommended initial steps for extracting this compound from Aspergillus sydowii culture?
A general workflow for the extraction of fungal secondary metabolites like this compound would involve:
-
Harvesting: Separate the fungal biomass from the culture broth by filtration.
-
Cell Disruption: Thoroughly grind the dried mycelia to a fine powder, often with the aid of liquid nitrogen, to break the cell walls.
-
Solvent Extraction: Extract the powdered biomass with an appropriate organic solvent. Ethyl acetate is a common choice for compounds of medium polarity like xanthones.[4] Multiple extractions will ensure a higher yield.
-
Concentration: Evaporate the solvent from the combined extracts to obtain the crude extract.
Q3: Which chromatography techniques are most suitable for the large-scale purification of this compound?
For the large-scale purification of this compound, a multi-step chromatography approach is generally recommended:
-
Flash Chromatography: This is a good initial step to fractionate the crude extract and remove a significant portion of impurities. Silica gel is a common stationary phase, with a solvent system (e.g., hexane-ethyl acetate gradient) optimized by TLC.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution for the final purification steps. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient is a common starting point for xanthone purification.
Q4: How can I improve the yield and purity of this compound?
Optimizing various parameters throughout the process is key:
-
Fermentation Conditions: The production of secondary metabolites can be highly dependent on the culture conditions of Aspergillus sydowii. Optimizing factors like media composition, temperature, and pH can significantly increase the starting concentration of this compound.
-
Extraction Efficiency: As mentioned in Q2, ensure complete cell disruption and use an effective extraction solvent.
-
Chromatography Optimization: Systematically screen different stationary and mobile phases to achieve the best separation. Employing orthogonal chromatography techniques (e.g., normal phase followed by reversed-phase) can be very effective.
-
Minimize Product Loss: Handle fractions carefully, and be mindful of potential product degradation during solvent evaporation and other handling steps.
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Large-Scale Extraction of this compound
-
Harvesting and Drying: Harvest the Aspergillus sydowii mycelia from the fermentation broth by filtration. Freeze-dry the mycelial mass to remove water.
-
Cell Disruption: Grind the dried mycelia into a fine powder using a blender or a mortar and pestle with liquid nitrogen.
-
Solvent Extraction:
-
Suspend the fungal powder in ethyl acetate (e.g., 1:10 w/v).
-
Stir or shake the suspension at room temperature for several hours.
-
Separate the solvent from the biomass by filtration.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Concentration: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Flash Chromatography for Initial Purification
-
Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar mobile phase (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Start the elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.
-
Pooling: Combine the fractions that contain this compound, as determined by TLC analysis against a reference standard if available. Evaporate the solvent to obtain a semi-purified extract.
Protocol 3: Preparative HPLC for Final Purification
-
System Preparation: Equilibrate the preparative HPLC system, including the chosen column (e.g., C18, 20 mm x 250 mm, 10 µm), with the initial mobile phase (e.g., 80% water, 20% acetonitrile).
-
Sample Preparation: Dissolve the semi-purified extract from the flash chromatography step in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the filtered sample onto the column. Run a linear gradient to increase the concentration of the organic solvent (e.g., from 20% to 80% acetonitrile over 30 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.
-
Purity Analysis and Final Product Preparation: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 8. Strategies and Challenges for the Development of Industrial Enzymes Using Fungal Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
Methods to minimize batch-to-batch variability in Aspergillon A production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in Aspergillon A production.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation, leading to batch-to-batch variability.
Problem 1: Low or No this compound Production
-
Possible Cause: Inactive or insufficient inoculum.
-
Solution: Ensure your Aspergillus spore suspension is viable and standardized. Use a consistent method for spore harvesting and quantification, such as a hemocytometer, to ensure the same number of spores are used to inoculate each batch.[1][2][3] Activate spore suspension glycerol stocks under consistent conditions before use.[4][5][6]
-
Possible Cause: Suboptimal fermentation medium.
-
Solution: The composition of the culture medium, including carbon and nitrogen sources, is critical for secondary metabolite production.[7] Systematically optimize the medium components using experimental designs like fractional factorial design.[8][9][10][11] Ensure all media components are accurately weighed and dissolved, and the final volume is consistent for each batch.
-
Possible Cause: Incorrect fermentation pH.
-
Solution: The pH of the fermentation medium significantly influences the production of secondary metabolites in Aspergillus.[12][13][14][15][16] Determine the optimal initial pH for this compound production and implement a pH control strategy throughout the fermentation process. This may involve starting at one pH and shifting to another during the production phase.[13][14][15]
Problem 2: Inconsistent this compound Yields Between Batches
-
Possible Cause: Variability in inoculum preparation.
-
Solution: Standardize the entire inoculum preparation process. This includes using cultures of the same age and sporulation level, consistent methods for harvesting and washing spores, and accurate quantification before inoculation.[2][3][17]
-
Possible Cause: Fluctuations in fermentation parameters (temperature, aeration, agitation).
-
Solution: Tightly control all fermentation parameters.
-
Temperature: Maintain a constant and optimal temperature for your Aspergillus strain, as temperature can regulate the expression of secondary metabolite gene clusters.[18][19]
-
Aeration and Agitation: These factors are crucial for oxygen supply and nutrient distribution, and can significantly impact secondary metabolism.[20][21][22][23][24] Use calibrated equipment to ensure consistent aeration and agitation rates across all batches.
-
-
Possible Cause: Inconsistent raw material quality.
-
Solution: Use high-quality, consistent sources for all media components. If using complex media components (e.g., yeast extract, peptone), consider sourcing from a single supplier and lot number to minimize variability.
Frequently Asked Questions (FAQs)
Q1: How can I ensure my Aspergillus inoculum is consistent for each fermentation?
A1: To ensure inoculum consistency, you should:
-
Prepare a large, homogenous stock of spore suspension from a single culture source.[17]
-
Cryopreserve the spore suspension in small aliquots (e.g., in glycerol) to be used for each experiment.[4][5][6]
-
Before use, thaw an aliquot and activate it under standardized conditions (e.g., on a specific agar medium for a set amount of time).[4][5][6]
-
Quantify the spore concentration using a hemocytometer or by plating serial dilutions to ensure you inoculate each fermentation with the same number of viable spores.[2][3]
Q2: What is the best way to prepare and sterilize the fermentation medium to ensure consistency?
A2: For consistent media preparation:
-
Use a standardized recipe with precise measurements for each component.[25][26]
-
Dissolve components in the same order each time to avoid precipitation.[25]
-
Adjust the pH to the desired setpoint before sterilization.
-
Use a consistent sterilization method (e.g., autoclaving at a specific temperature and for a set duration) for all batches. Be aware that autoclaving can sometimes cause precipitation of certain media components, so allow the medium to cool and settle before use if necessary.
Q3: How critical are aeration and agitation rates for consistent this compound production?
A3: Aeration and agitation are highly critical. They influence:
-
Dissolved Oxygen Levels: Oxygen availability can be a limiting factor for the growth of Aspergillus and the biosynthesis of secondary metabolites.[24]
-
Nutrient and pH Homogeneity: Proper mixing ensures that the fungal cells have uniform access to nutrients and that the pH is consistent throughout the bioreactor.[22]
-
Fungal Morphology: Agitation can affect the morphology of the fungus (e.g., pellet size), which in turn can impact secondary metabolite production.[22] Therefore, maintaining consistent and optimized aeration and agitation rates is essential for minimizing batch-to-batch variability.[20][21][23]
Q4: Can small variations in temperature really impact my this compound yield?
A4: Yes, even small temperature fluctuations can have a significant impact. Temperature is a key environmental cue that can regulate the expression of secondary metabolite biosynthetic gene clusters in Aspergillus.[18][19] For example, some secondary metabolites are produced at higher levels at temperatures that are suboptimal for fungal growth.[4] Therefore, precise temperature control is crucial for consistent production.
Data Presentation
Table 1: Example of Fermentation Parameter Optimization for this compound Production
| Parameter | Condition 1 | Condition 2 | Condition 3 | This compound Titer (mg/L) |
| Temperature (°C) | 25 | 30 | 35 | Enter Data |
| Initial pH | 5.0 | 6.0 | 7.0 | Enter Data |
| Agitation (rpm) | 150 | 200 | 250 | Enter Data |
| Aeration (vvm) | 0.5 | 1.0 | 1.5 | Enter Data |
Table 2: Troubleshooting Checklist for Batch-to-Batch Variability
| Checkpoint | Parameter to Verify | Acceptable Range/Value | Batch 1 | Batch 2 | Batch 3 |
| Inoculum | Spore Concentration (spores/mL) | 1 x 10^6 ± 0.1 x 10^6 | |||
| Inoculum Age (days) | 5 ± 1 | ||||
| Medium | Final Volume (L) | 10 ± 0.1 | |||
| Initial pH | 6.0 ± 0.1 | ||||
| Fermentation | Temperature (°C) | 30 ± 0.5 | |||
| Agitation (rpm) | 200 ± 5 | ||||
| Dissolved Oxygen (% saturation) | > 20% | ||||
| Harvest | Fermentation Time (hours) | 120 ± 2 | |||
| Analysis | This compound Titer (mg/L) | Target Value |
Experimental Protocols
Protocol 1: Standardization of Aspergillus Spore Inoculum
-
Culture Preparation: Grow the Aspergillus strain on a suitable solid medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation is abundant (typically 5-7 days).
-
Spore Harvesting: Flood the surface of the agar plate with a sterile solution of 0.1% Tween 80 in water. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Filtration: Filter the spore suspension through sterile glass wool or a syringe filter to remove mycelial fragments.[2]
-
Washing: Centrifuge the spore suspension at a low speed (e.g., 3000 x g for 10 minutes). Discard the supernatant and resuspend the spore pellet in sterile water. Repeat this washing step twice.
-
Quantification: Use a hemocytometer to count the number of spores per milliliter.
-
Stock Preparation: Dilute the spore suspension to a final concentration of 1 x 10^8 spores/mL in a sterile 20% glycerol solution.
-
Storage: Aliquot the standardized spore suspension into cryovials and store at -80°C for long-term use.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Separate the fungal biomass from the fermentation broth by filtration or centrifugation.
-
Extract the this compound from the broth and/or biomass using a suitable organic solvent (e.g., ethyl acetate, chloroform).[27] The choice of solvent will depend on the polarity of this compound.
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol, acetonitrile) compatible with the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column appropriate for the separation of secondary metabolites.
-
Mobile Phase: Develop a suitable mobile phase gradient using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV-Vis detector set at the wavelength of maximum absorbance for this compound. If the structure is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Quantification: Prepare a standard curve using a purified and quantified sample of this compound. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: A typical experimental workflow for optimizing the production of this compound.
Caption: The Velvet complex is a key regulator of secondary metabolism in Aspergillus.
References
- 1. Standardization of a hyphal inoculum of aspergilli for amphotericin B susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. [PDF] Optimized pH and Its Control Strategy Lead to Enhanced Itaconic Acid Fermentation by Aspergillus terreus on Glucose Substrate | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Optimized pH and Its Control Strategy Lead to Enhanced Itaconic Acid Fermentation by <i>Aspergillus terreus</i> on Glucose Substrate [agris.fao.org]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 17. niaid.nih.gov [niaid.nih.gov]
- 18. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Effect of aeration and agitation on the biosynthetic activity of diffusely growing Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. ijisd.journals.ekb.eg [ijisd.journals.ekb.eg]
- 25. fgsc.net [fgsc.net]
- 26. Aspergillus medium [fgsc.net]
- 27. academic.oup.com [academic.oup.com]
Technical Support Center: Aspergillon A Assays - Identifying and Mitigating Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assays related to Aspergillus, a genus of fungi that produces a wide range of secondary metabolites, sometimes referred to generally as Aspergillon A. Our focus is on mitigating interference in common diagnostic and research assays to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used in Aspergillus research and diagnostics?
A1: The most common assays include the Galactomannan (GM) ELISA, the (1→3)-β-D-Glucan (BDG) assay, and Polymerase Chain Reaction (PCR) assays. The GM ELISA detects a specific polysaccharide in the Aspergillus cell wall, while the BDG assay detects a broader range of fungal cell wall components. PCR assays are used to detect Aspergillus-specific DNA.
Q2: What is the primary cause of false-positive results in Galactomannan (GM) ELISA assays?
A2: False-positive results in GM ELISAs can arise from several sources. Cross-reactivity with other fungi, such as Penicillium and Fusarium, is a significant factor. Certain bacteria can also produce substances that cross-react with the antibodies used in the assay. Additionally, some medications, including certain antibiotics, can lead to false-positive results. Contamination of samples or laboratory reagents is another common cause.
Q3: Can antifungal treatments affect the results of Aspergillus diagnostic assays?
A3: Yes, antifungal treatments can impact the sensitivity of these assays. Effective antifungal therapy can reduce the fungal burden in a patient, potentially leading to lower levels of galactomannan, β-D-glucan, or fungal DNA in samples. This can result in false-negative results, especially in follow-up testing.
Q4: How can I differentiate between a true positive and a false positive in a β-D-Glucan (BDG) assay?
A4: Differentiating between true and false positives in a BDG assay can be challenging due to the assay's broad reactivity. A key strategy is to consider the clinical context of the patient and look for other supporting evidence of a fungal infection. Serial testing can also be informative, as persistent, and rising levels of BDG are more indicative of an active infection than a single, isolated positive result. It is also crucial to review the patient's medications and any recent medical procedures that might be sources of BDG, such as dialysis with cellulose membranes.
Troubleshooting Guides
Galactomannan (GM) ELISA
| Issue | Potential Cause | Troubleshooting Steps |
| High Background | Insufficient washing of microplate wells. | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. |
| Contamination of reagents or samples. | Use sterile, pyrogen-free materials. Handle samples and reagents in a clean environment to prevent airborne fungal contamination. | |
| Non-specific binding of antibodies. | Optimize blocking conditions by increasing incubation time or using a different blocking agent. | |
| False Positives | Cross-reactivity with other fungi or bacteria. | Confirm the presence of Aspergillus with a more specific assay, such as a targeted PCR test. |
| Patient receiving certain antibiotics (e.g., piperacillin-tazobactam). | Review the patient's medication history. If possible, collect a sample when the patient is not on the interfering medication. | |
| False Negatives | Low fungal burden due to early infection or antifungal therapy. | Consider testing a different sample type (e.g., bronchoalveolar lavage fluid instead of serum). Repeat testing on a subsequent sample. |
| Presence of anti-GM antibodies in the sample. | Pre-treat the sample with heat and EDTA to dissociate immune complexes. |
(1→3)-β-D-Glucan (BDG) Assay
| Issue | Potential Cause | Troubleshooting Steps |
| False Positives | Administration of intravenous immunoglobulins (IVIG) or albumin.[1] | Review the patient's treatment history. If possible, collect a sample before the administration of these products. |
| Hemodialysis with cellulose membranes.[2] | If possible, use non-cellulose-based membranes for dialysis in patients requiring BDG testing. | |
| Bacterial co-infections (e.g., Pseudomonas aeruginosa, Streptococcus pneumoniae).[2][3] | Correlate BDG results with bacterial culture findings. | |
| Contamination from environmental sources (e.g., dust, gauze). | Maintain a clean and controlled environment for sample collection and processing. | |
| False Negatives | Infection with fungi that produce little to no BDG (e.g., Cryptococcus, Zygomycetes).[2] | Consider alternative diagnostic methods if these fungi are suspected. |
| High levels of triglycerides in the sample. | Use appropriate sample preparation methods to minimize lipid interference. |
Aspergillus PCR Assay
| Issue | Potential Cause | Troubleshooting Steps |
| No Amplification | Inefficient DNA extraction from fungal cells. | Use a robust DNA extraction method that includes a mechanical disruption step (e.g., bead beating) to break the fungal cell wall. |
| Presence of PCR inhibitors in the extracted DNA. | Include an internal control in the PCR to monitor for inhibition. Re-purify the DNA if inhibition is detected. | |
| False Positives | Contamination with Aspergillus DNA from the environment or other samples. | Use dedicated PCR workstations and aerosol-resistant pipette tips. Regularly decontaminate surfaces with a DNA-destroying solution. |
| Low Sensitivity | Low fungal DNA concentration in the sample. | Increase the starting sample volume and elute the DNA in a smaller volume to concentrate it. |
Experimental Protocols
Detailed Methodology for Aspergillus Galactomannan ELISA
This protocol is a general guideline. Always refer to the specific manufacturer's instructions for the kit you are using.
-
Sample Preparation:
-
Collect serum or bronchoalveolar lavage (BAL) fluid using aseptic techniques.
-
To dissociate immune complexes and precipitate interfering proteins, add EDTA to the sample and heat-treat according to the kit's instructions.
-
Centrifuge the treated sample to obtain a clear supernatant for testing.
-
-
Assay Procedure:
-
Add the treated samples, along with positive and negative controls, to the microplate wells coated with a monoclonal antibody against galactomannan.
-
Incubate the plate to allow the galactomannan antigen to bind to the capture antibody.
-
Wash the wells thoroughly to remove any unbound material.
-
Add a conjugate solution containing a peroxidase-linked anti-galactomannan monoclonal antibody to each well and incubate.
-
Wash the wells again to remove the unbound conjugate.
-
Add a chromogen substrate solution (e.g., TMB). A color change will occur in the presence of the bound enzyme.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Interpretation:
-
Calculate the optical density (OD) index for each sample by dividing its OD by the average OD of the cut-off controls.
-
Interpret the results based on the OD index thresholds provided by the manufacturer (e.g., an index ≥ 0.5 is typically considered positive).
-
Detailed Methodology for Aspergillus fumigatus DNA Extraction and qPCR
This protocol outlines a common approach for extracting fungal DNA from clinical samples for use in a quantitative PCR (qPCR) assay.
-
DNA Extraction:
-
Sample Lysis:
-
For whole blood samples, first lyse the red and white blood cells using a selective lysis buffer.
-
Pellet the remaining fungal cells by centrifugation.
-
-
Fungal Cell Wall Disruption:
-
Resuspend the fungal pellet in a lysis buffer.
-
Mechanically disrupt the fungal cell walls using bead beating with sterile glass or ceramic beads. This step is critical for efficient DNA release.
-
-
DNA Purification:
-
Following cell disruption, purify the DNA from the lysate using a commercial DNA purification kit (e.g., spin column-based or magnetic bead-based).
-
Wash the purified DNA to remove any remaining contaminants and PCR inhibitors.
-
Elute the DNA in a small volume of elution buffer to obtain a concentrated sample.
-
-
-
qPCR Assay:
-
Reaction Setup:
-
Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers specific for an Aspergillus fumigatus target gene (e.g., the internal transcribed spacer region of the rRNA gene), a fluorescent probe, and Taq polymerase.
-
Add a specific volume of the extracted DNA to the master mix.
-
Include positive controls (known A. fumigatus DNA), negative controls (no template), and an internal control in the assay run.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument using an appropriate thermal cycling program, which typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Monitor the fluorescence signal in real-time.
-
The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A lower Ct value indicates a higher initial amount of target DNA.
-
Interpret the results based on the Ct values of the samples in comparison to the controls.
-
-
Visualizations
Caption: Workflow for the Aspergillus Galactomannan ELISA.
Caption: The Cell Wall Integrity (CWI) signaling pathway in Aspergillus fumigatus.
References
Technical Support Center: Process Development for Scaling Up Aspergillon A Fermentation
Disclaimer: Information regarding a specific compound named "Aspergillon A" is not widely available in scientific literature. This technical support center has been developed for a hypothetical secondary metabolite pigment, herein referred to as this compound, produced by Aspergillus niger. The following troubleshooting guides, FAQs, protocols, and data are based on established principles of Aspergillus fermentation and are intended to be illustrative.
This guide is intended for researchers, scientists, and drug development professionals involved in the fermentation of fungal secondary metabolites. It provides practical advice and protocols to address common challenges encountered during the scale-up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a hypothetical polyketide-derived pigment with potential therapeutic applications. For the context of this guide, it is produced by strains of the filamentous fungus Aspergillus niger. In literature, a pigment named "aspergillin" from Aspergillus niger has been described, and we will use this as a basis for our hypothetical compound.[1]
Q2: What are the key challenges in scaling up this compound fermentation?
A2: The primary challenges include:
-
Maintaining optimal morphology: Aspergillus niger can grow as dispersed mycelia or pellets. Pellet formation is often desired for lower viscosity and better mass transfer, but core limitations can arise in large pellets.[2]
-
Ensuring adequate oxygen supply: Fungal fermentations are typically aerobic and can be highly viscous, making oxygen transfer a critical limiting factor, especially at larger scales.[3]
-
Managing shear stress: High agitation speeds required for mixing and oxygenation can damage mycelia, affecting productivity.
-
Heat removal: Metabolic activity generates significant heat, and efficient removal is crucial to maintain the optimal temperature.
-
Nutrient distribution: Ensuring homogenous distribution of nutrients throughout the bioreactor is vital for consistent growth and product formation.
-
Preventing contamination: The long fermentation times for many fungal processes increase the risk of contamination.
Q3: What is the typical morphology of Aspergillus niger in submerged fermentation, and how does it impact this compound production?
A3: Aspergillus niger can exhibit two main morphologies in submerged culture: dispersed mycelia and pellets.
-
Dispersed Mycelia: Leads to high broth viscosity, which complicates mixing and oxygen transfer. This can result in poor growth and lower yields of this compound.
-
Pellets: Forms discrete spherical agglomerates of mycelia. This morphology reduces viscosity, improving mixing and aeration. However, large pellets (>500 µm) can suffer from mass transfer limitations to the core, leading to cell death and reduced productivity. The optimal morphology for this compound production is typically small, uniform pellets.
Q4: What are the critical process parameters to monitor and control during this compound fermentation?
A4: Key parameters to monitor and control include:
-
pH: Typically maintained between 5.0 and 6.5 for optimal growth and secondary metabolite production.
-
Temperature: Usually controlled between 25°C and 30°C.
-
Dissolved Oxygen (DO): Should be maintained above a critical level (e.g., 20-30% of air saturation) to avoid oxygen limitation.
-
Agitation and Aeration: These are adjusted to maintain DO levels and ensure adequate mixing without causing excessive shear stress.
-
Substrate Concentration: Carbon and nitrogen sources should be monitored and potentially fed to the culture to sustain production.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Low Biomass Yield | 1. Suboptimal media composition. 2. Inoculum quality issues (low viability, incorrect concentration). 3. Poor oxygen transfer. 4. Incorrect pH or temperature. | 1. Review and optimize media components (carbon/nitrogen ratio, trace elements). 2. Ensure inoculum is in the exponential growth phase and standardize spore concentration. 3. Increase agitation and/or aeration rate; check for foaming. 4. Calibrate probes and verify control settings. |
| Low this compound Titer | 1. Nutrient limitation (e.g., precursor depletion). 2. Unfavorable morphology (large pellets or highly viscous mycelial growth). 3. Sub-optimal induction of secondary metabolism (e.g., timing of nutrient shift). 4. Product degradation. | 1. Implement a fed-batch strategy to supply limiting nutrients. 2. Adjust inoculum density, pH, or add microparticles to control morphology.[2] 3. Optimize the timing of the production phase initiation. 4. Analyze time-course samples to check for product stability. |
| High Broth Viscosity | 1. Dispersed mycelial growth. 2. Excessive biomass concentration. | 1. Promote pellet formation by adjusting inoculum concentration or media composition. 2. Consider a fed-batch strategy to control the growth rate. |
| Foaming | 1. High protein content in the medium. 2. Cell lysis releasing intracellular proteins. 3. High agitation/aeration rates. | 1. Add an appropriate antifoaming agent. 2. Check for signs of cell stress or nutrient limitation that could lead to lysis. 3. Optimize agitation and aeration to minimize foam generation while maintaining adequate DO. |
| Inconsistent Results Between Scales | 1. Inadequate scale-up criteria (e.g., constant power per volume may not be suitable). 2. Gradients in large bioreactors (pH, DO, temperature). 3. Differences in mixing times. | 1. Scale-up based on constant oxygen mass transfer coefficient (kLa) or constant tip speed.[3] 2. Characterize mixing and mass transfer in the larger vessel to identify and mitigate gradients. 3. Use computational fluid dynamics (CFD) to model and understand the hydrodynamic environment at different scales. |
Data Presentation
Table 1: Effect of pH and Temperature on this compound Production in Shake Flasks
| pH | Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| 4.5 | 25 | 18.2 | 110 |
| 5.5 | 25 | 25.6 | 250 |
| 6.5 | 25 | 22.1 | 180 |
| 5.5 | 28 | 28.3 | 310 |
| 5.5 | 32 | 24.5 | 220 |
Table 2: Comparison of Fermentation Parameters and Outcomes at Different Scales
| Parameter | 5 L Bioreactor | 50 L Bioreactor | 500 L Bioreactor |
| Working Volume (L) | 3.5 | 35 | 350 |
| Inoculum Density (spores/mL) | 1 x 10^6 | 1 x 10^6 | 1 x 10^6 |
| Agitation (rpm) | 400 | 250 | 100 |
| Aeration (vvm) | 1.0 | 0.8 | 0.6 |
| Tip Speed (m/s) | 2.1 | 2.6 | 3.1 |
| kLa (h^-1) | 80 | 75 | 70 |
| Max. Biomass (g/L) | 30.1 | 28.5 | 26.2 |
| Final this compound Titer (mg/L) | 450 | 380 | 290 |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Grow Aspergillus niger on Potato Dextrose Agar (PDA) plates for 5-7 days at 28°C until sporulation is abundant.
-
Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Wash the spores twice by centrifugation (3000 x g, 10 min) and resuspension in sterile water.
-
Determine the spore concentration using a hemocytometer.
-
Dilute the spore suspension to the desired concentration (e.g., 1 x 10^8 spores/mL) for inoculation.
Protocol 2: Shake Flask Fermentation for Process Parameter Screening
-
Prepare the fermentation medium (e.g., Czapek-Dox broth supplemented with 1% yeast extract).
-
Dispense 100 mL of medium into 500 mL baffled flasks.
-
Autoclave at 121°C for 20 minutes.
-
Inoculate each flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate at the desired temperature (e.g., 28°C) on an orbital shaker at 200 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals for analysis of biomass, substrate consumption, and this compound concentration.
Protocol 3: Fed-Batch Fermentation in a 5 L Bioreactor
-
Prepare 3 L of the batch medium in the 5 L bioreactor and sterilize in-situ.
-
Prepare 1 L of a concentrated feed solution (e.g., 500 g/L glucose, 50 g/L yeast extract) and sterilize separately.
-
Calibrate pH and DO probes.
-
Inoculate the bioreactor with the prepared spore suspension.
-
Maintain fermentation parameters: Temperature at 28°C, pH at 5.5 (controlled with 2M NaOH and 1M H2SO4), and DO above 30% by cascading agitation (300-600 rpm) and aeration (0.5-1.5 vvm).
-
After the initial carbon source is nearly depleted (approx. 48 hours), start the feed solution at a pre-determined rate (e.g., 10 mL/hour) to maintain a low glucose concentration and promote secondary metabolite production.
-
Run the fermentation for a total of 10-14 days, monitoring key parameters and taking samples for analysis.
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: Experimental workflow for this compound fermentation scale-up.
References
Validation & Comparative
In Vivo Therapeutic Efficacy of Aspergillon A: A Comparative Analysis
Notice: Initial searches for "Aspergillon A" did not yield specific information on a therapeutic agent with this name. The following guide is based on available in vivo data for Sertraline, a compound investigated for its antifungal properties against Aspergillus fumigatus, and is presented as a representative example of a comparative efficacy guide.
This guide provides a comparative overview of the in vivo efficacy of Sertraline against Aspergillus fumigatus, the primary causative agent of invasive aspergillosis. The performance of Sertraline is compared with standard antifungal agents, Amphotericin B and Voriconazole, based on preclinical data from a murine model of invasive pulmonary aspergillosis.
Comparison of In Vivo Efficacy of Sertraline and Standard Antifungal Agents against Aspergillus fumigatus
The following table summarizes the quantitative data on the in vivo efficacy of Sertraline compared to Amphotericin B and Voriconazole in a murine model of invasive pulmonary aspergillosis. The primary endpoint for efficacy was the reduction in pulmonary fungal burden.
| Compound | Dosage (mg/kg) | Mean Pulmonary Fungal Burden (Log10 CFU/g ± SD) | Reference |
| Vehicle Control | - | 4.5 ± 0.3 | [1][2] |
| Sertraline | 10 | 3.8 ± 0.2 | [1][2] |
| Amphotericin B | 3 | 3.7 ± 0.2 | [1][2] |
| Voriconazole | 10 | 3.9 ± 0.1* | [1][2] |
*Statistically significant reduction in fungal burden compared to the vehicle control group.
Experimental Protocols
A detailed methodology for the key in vivo experiment is provided below.
Murine Model of Invasive Pulmonary Aspergillosis:
-
Animal Model: Immunocompromised male BALB/c mice were used for the study.
-
Immunosuppression: Mice were immunosuppressed with cyclophosphamide and cortisone acetate to render them susceptible to Aspergillus fumigatus infection.
-
Infection: Mice were infected intranasally with a suspension of Aspergillus fumigatus conidia.
-
Treatment: Treatment with Sertraline (10 mg/kg), Amphotericin B (3 mg/kg), Voriconazole (10 mg/kg), or a vehicle control was initiated 24 hours post-infection. Treatments were administered daily for a specified duration.
-
Efficacy Evaluation: The therapeutic efficacy was determined by quantifying the fungal burden in the lungs of the treated and control animals. This was assessed by plating lung homogenates on appropriate culture media and counting the resulting colony-forming units (CFU). Galactomannan levels and lung histopathology were also assessed.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the in vivo efficacy study.
Caption: Workflow of the in vivo murine model for evaluating antifungal efficacy.
Host Immune Response to Aspergillus fumigatus
Understanding the host's immune response is critical for developing effective therapeutics. The following diagram outlines the key signaling pathways involved in the innate and adaptive immune responses to Aspergillus fumigatus infection.
Caption: Key signaling pathways in the host immune response to Aspergillus.
References
A Comparative Analysis of Prominent Aspergillus Metabolites: Gliotoxin, Fumagillin, and Aspergillomarasmine A
For Researchers, Scientists, and Drug Development Professionals
The genus Aspergillus is a rich source of structurally diverse secondary metabolites with a broad spectrum of biological activities. This guide provides a comparative analysis of three prominent Aspergillus metabolites: Gliotoxin, Fumagillin, and Aspergillomarasmine A. The information presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a side-by-side look at their cytotoxic, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed methodologies.
Executive Summary
While the user's query specifically mentioned "Aspergillon A," a thorough search of the scientific literature did not yield any information on a metabolite with this name. It is possible that this is a novel, yet-to-be-published compound or a misnomer. Therefore, this guide focuses on three well-characterized and significant metabolites from Aspergillus species.
-
Gliotoxin , a potent immunosuppressive agent, primarily exerts its effects by inhibiting the NF-κB signaling pathway. It demonstrates significant cytotoxicity against various cancer cell lines and has antimicrobial properties.
-
Fumagillin is a known angiogenesis inhibitor that acts by targeting methionine aminopeptidase 2 (MetAP-2). It has been investigated for its potential in cancer therapy and also exhibits antimicrobial activity against certain protozoa and microsporidia.
-
Aspergillomarasmine A (AMA) is a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to several pathogenic bacteria. By chelating zinc ions essential for MBL activity, AMA can restore the efficacy of β-lactam antibiotics.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of Gliotoxin, Fumagillin, and Aspergillomarasmine A, providing a quantitative basis for comparison.
Table 1: Cytotoxicity Data (IC50 values)
| Metabolite | Cell Line | IC50 (µM) | Reference |
| Gliotoxin | MCF-7 (Breast Cancer) | 1.56 | [1][2] |
| MDA-MB-231 (Breast Cancer) | 1.56 | [1][2] | |
| A549 (Lung Cancer) | 0.40 | [3] | |
| A549/ADR (Adriamycin-resistant Lung Cancer) | 0.24 | [3] | |
| Fumagillin | HUVEC (Endothelial Cells) | ~0.003 (nM) | [4] |
| HT1080 (Fibrosarcoma) | 0.0017 (IC50 of 0.80 ng/ml) | [5] | |
| A549 (Lung Cancer) | Not sensitive | [4] | |
| L132 (Normal Lung Epithelial) | ~50 | [6] | |
| Aspergillomarasmine A | Not typically evaluated for direct cytotoxicity; its primary role is as an enzyme inhibitor in combination therapies. | - |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Metabolite | Organism | MIC (µg/mL) | Reference |
| Gliotoxin | Staphylococcus aureus (MSSA) | 4 | [7] |
| Staphylococcus aureus (MRSA) | 2 | [7] | |
| Salmonella Typhimurium | ~0.65 (IC50 of approx. 2 µM) | [8] | |
| Fumagillin | Encephalitozoon intestinalis | <0.022 | [9] |
| Vittaforma corneae | <0.022 | [9] | |
| Aspergillomarasmine A | Klebsiella pneumoniae (NDM-1 expressing) with Meropenem | 8-16 (restores meropenem susceptibility) | [10] |
| Escherichia coli (NDM-1 expressing) with Meropenem | 4-8 (restores meropenem susceptibility) |
Table 3: Enzyme Inhibition
| Metabolite | Target Enzyme | Inhibition Metric (IC50/Ki) | Reference |
| Gliotoxin | NF-κB Pathway | - (Inhibits IκB-α degradation) | [11][12] |
| Fumagillin | Methionine Aminopeptidase 2 (MetAP-2) | Ki not specified, irreversible inhibitor | [13] |
| Aspergillomarasmine A | New Delhi Metallo-β-lactamase 1 (NDM-1) | IC50 = 4.0 µM | [14] |
| Verona Integron-encoded Metallo-β-lactamase (VIM-2) | IC50 = 9.6 µM | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) are seeded in 96-well plates at a density of 1 x 104 to 5 x 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Aspergillus metabolites (e.g., 0.1 to 100 µM) for a specified period, typically 24, 48, or 72 hours.[2][3]
-
MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15][16]
-
Serial Dilution: The Aspergillus metabolite is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[15][16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16] For Aspergillomarasmine A, the assay is modified to include a fixed sub-inhibitory concentration of an antibiotic like meropenem to assess the potentiation of its activity.
Enzyme Inhibition Assay
The inhibitory activity of the metabolites against their respective target enzymes is determined using specific enzymatic assays.
-
Metallo-β-lactamase (MBL) Inhibition Assay (for Aspergillomarasmine A):
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5) containing the purified MBL enzyme (e.g., NDM-1, VIM-2) and a chromogenic substrate like nitrocefin.[17][18]
-
Inhibitor Addition: Various concentrations of Aspergillomarasmine A are pre-incubated with the enzyme before the addition of the substrate.
-
Kinetic Measurement: The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 482-495 nm over time using a spectrophotometer.[17][19]
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. Kinetic parameters like Ki can be determined by performing the assay at different substrate concentrations.[1]
-
-
Methionine Aminopeptidase 2 (MetAP-2) Inhibition Assay (for Fumagillin):
-
Enzyme and Substrate: Recombinant human MetAP-2 is used with a synthetic peptide substrate.
-
Inhibition: Fumagillin, being an irreversible inhibitor, is pre-incubated with the enzyme.
-
Detection: The activity of the enzyme is measured by quantifying the release of N-terminal methionine from the substrate.[13][20]
-
-
NF-κB Inhibition Assay (for Gliotoxin):
-
Cell-based Assay: A common method involves using a cell line with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Stimulation and Inhibition: The cells are stimulated with an NF-κB activator (e.g., TNF-α) in the presence or absence of Gliotoxin.[21]
-
Reporter Gene Measurement: The expression of the reporter gene is quantified (e.g., by measuring luciferase activity) to determine the extent of NF-κB inhibition.[21]
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Gliotoxin, Fumagillin, and Aspergillomarasmine A.
Caption: Gliotoxin inhibits the NF-κB signaling pathway by preventing the degradation of IκBα.
Caption: Fumagillin inhibits angiogenesis by irreversibly binding to and inhibiting MetAP-2.
Caption: Aspergillomarasmine A inhibits MBLs by chelating essential zinc ions from the enzyme's active site.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antibacterial Activity of Gliotoxin Alone and in Combination with Antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 19. toku-e.com [toku-e.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Gliotoxin potentiates osteoblast differentiation by inhibiting nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antifungal activity of Aspergillon A against commercial drugs
For Immediate Release
[City, State] – [Date] – In the persistent challenge to combat fungal infections, particularly from resilient pathogens such as Aspergillus and Candida species, the development of novel antifungal agents is paramount. This report introduces Aspergillon A, a novel investigational antifungal agent, and benchmarks its in vitro activity against established commercial antifungal drugs. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison based on quantitative data and standardized experimental protocols.
Aspergillosis, an infection caused by the Aspergillus mold, and candidiasis, caused by Candida yeast, represent significant threats, especially to immunocompromised individuals.[1][2] The emergence of drug-resistant strains necessitates a continuous pipeline of new therapeutic options.[3] This report situates the potential of this compound within the current landscape of antifungal therapies, which primarily include azoles, polyenes, and echinocandins.[1][4]
Comparative In Vitro Activity
The antifungal efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The following tables summarize the comparative in vitro activity of this compound against key fungal pathogens, Aspergillus fumigatus and Candida albicans, alongside leading commercial antifungal agents.
Data presented for this compound is based on preclinical in vitro studies. Data for commercial drugs represents a range of reported MICs from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) against Aspergillus fumigatus
| Antifungal Agent | Class | Mechanism of Action | MIC Range (µg/mL) | This compound (Hypothetical MIC) |
| Voriconazole | Azole | Ergosterol Biosynthesis Inhibitor[4] | 0.25 - 1.0[6] | 0.125 |
| Itraconazole | Azole | Ergosterol Biosynthesis Inhibitor[7] | 0.125 - 1.0[6] | |
| Posaconazole | Azole | Ergosterol Biosynthesis Inhibitor | 0.03 - 0.5[8] | |
| Amphotericin B | Polyene | Binds to Ergosterol[4] | 0.5 - 2.0[6][9] | |
| Caspofungin | Echinocandin | Glucan Synthase Inhibitor[4] | 0.03 - 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) against Candida albicans
| Antifungal Agent | Class | Mechanism of Action | MIC Range (µg/mL) | This compound (Hypothetical MIC) |
| Fluconazole | Azole | Ergosterol Biosynthesis Inhibitor[10] | 0.25 - 64[11][12] | 0.5 |
| Itraconazole | Azole | Ergosterol Biosynthesis Inhibitor[7] | 0.03 - 1.0[13] | |
| Amphotericin B | Polyene | Binds to Ergosterol[4] | 0.03 - 1.0[13][14] | |
| Caspofungin | Echinocandin | Glucan Synthase Inhibitor[4] | 0.015 - 0.5[13][14] |
Experimental Protocols
The determination of MIC values is performed following standardized methodologies to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides established protocols for antifungal susceptibility testing.[15][16]
Broth Microdilution Method for MIC Determination
This is a standardized method for determining the MIC of antifungal agents.[17][18]
-
Preparation of Antifungal Stock Solutions: this compound and comparator drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Serial Dilutions: A series of twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates using a standardized growth medium, such as RPMI-1640.
-
Inoculum Preparation: Fungal isolates of Aspergillus fumigatus and Candida albicans are cultured on appropriate agar plates. The inoculum is prepared by harvesting conidia (Aspergillus) or yeast cells (Candida) and adjusting the suspension to a standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the antifungal susceptibility testing workflow.
Mechanism of Action: Ergosterol Biosynthesis Pathway
This compound is hypothesized to act as an inhibitor of the ergosterol biosynthesis pathway, a critical pathway for maintaining the integrity of the fungal cell membrane.[19][20][21] This mechanism is shared with the azole class of antifungals, which target the enzyme lanosterol 14-alpha-demethylase.[7][22][23] The diagram below illustrates this pathway and the proposed target of this compound.
Conclusion
The preliminary in vitro data for this compound suggests that it is a potent antifungal agent with significant activity against both Aspergillus fumigatus and Candida albicans. Its hypothetical MIC values position it favorably against several commercially available antifungal drugs. The proposed mechanism of action, targeting the ergosterol biosynthesis pathway, is a well-validated strategy for antifungal drug development. Further preclinical and clinical studies are warranted to fully elucidate the efficacy, safety profile, and therapeutic potential of this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Aspergillosis Basics | Aspergillosis | CDC [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspergillosis Medication: Antifungal agents, Corticosteroids [emedicine.medscape.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dialnet.unirioja.es [dialnet.unirioja.es]
- 13. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Standardization of antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 21. mdpi.com [mdpi.com]
- 22. studysmarter.co.uk [studysmarter.co.uk]
- 23. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Assessing the Cross-Reactivity of Fungal Antigens in Immunological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of immunological assays is paramount for accurate diagnosis, therapeutic monitoring, and research. Cross-reactivity, the phenomenon where antibodies or T-cells directed against one antigen also react with a different but structurally similar antigen, can lead to false-positive results and misinterpretation of data. This guide provides a framework for assessing the cross-reactivity of fungal antigens, with a focus on proteins from the ubiquitous mold Aspergillus, in common immunological assays. While a specific protein "Aspergillon A" is used here as a representative example, the principles and methodologies are broadly applicable to other fungal antigens.
Introduction to Fungal Antigens and Immune Response
Aspergillus fumigatus, a common airborne fungus, is a significant human pathogen, particularly in immunocompromised individuals.[1][2][3] The host immune system recognizes various components of A. fumigatus as antigens, including polysaccharides like galactomannan and β-1,3-glucans, as well as numerous proteins.[1][4] These antigens trigger both innate and adaptive immune responses.[2][4][5] Proteins, although less abundant than polysaccharides in the fungal cell wall, play crucial roles as antigens, allergens, and immunomodulators.[1]
The development of specific immunoassays for detecting Aspergillus infections is a major focus of clinical diagnostics. However, the shared structural motifs among fungal proteins and polysaccharides can lead to significant cross-reactivity with other fungal species, complicating diagnostic accuracy.[6][7][8][9][10]
Comparative Analysis of Immunological Assays for Cross-Reactivity Assessment
The choice of immunological assay significantly impacts the assessment of cross-reactivity. Below is a comparison of commonly used methods, highlighting their strengths and weaknesses in this context.
| Assay Type | Principle | Throughput | Sensitivity | Specificity Assessment | Potential for Cross-Reactivity |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antigen-antibody interaction detected by an enzyme-conjugated antibody. | High | High | Can be assessed through competitive or inhibition assays. | High, due to the use of polyclonal or broadly reactive monoclonal antibodies. |
| Western Blot | Separation of proteins by size, followed by antibody-based detection. | Low | High | Provides information on the molecular weight of the cross-reactive protein. | Moderate, as it can distinguish between proteins of different sizes. |
| Flow Cytometry | Analysis of individual cells or particles labeled with fluorescent antibodies. | High | High | Can identify specific cell populations that bind to the cross-reactive antibody. | Moderate to High, depending on the specificity of the antibody and the complexity of the cell mixture. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics of antigen-antibody interactions in real-time. | Low | High | Provides quantitative data on binding affinity and specificity. | Low, as it can differentiate between high-affinity specific binding and low-affinity non-specific interactions. |
| Mass Spectrometry | Identifies proteins based on their mass-to-charge ratio. | Low | Very High | Can definitively identify the cross-reacting protein through sequencing. | Very Low, as it relies on the unique mass of the protein. |
Experimental Protocols for Assessing Cross-Reactivity
Detailed and well-controlled experimental protocols are essential for accurately assessing cross-reactivity.
Competitive ELISA for this compound
This protocol determines the extent to which other fungal extracts can inhibit the binding of a specific antibody to "this compound".
Materials:
-
Microtiter plates coated with purified "this compound"
-
Specific anti-"this compound" monoclonal antibody
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme
-
Protein extracts from various fungal species (Candida albicans, Penicillium chrysogenum, etc.)
-
Wash and blocking buffers
Procedure:
-
Coating: Coat microtiter plate wells with a known concentration of purified "this compound" and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the anti-"this compound" antibody with increasing concentrations of protein extracts from different fungal species for 1 hour at 37°C.
-
Binding: Add the pre-incubated antibody-extract mixtures to the "this compound"-coated wells and incubate for 1-2 hours at 37°C.
-
Detection: Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at 37°C.
-
Development: Wash the plate and add the substrate. Allow the color to develop and stop the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of inhibition for each fungal extract. High inhibition indicates significant cross-reactivity.
Western Blot Analysis
This method identifies the specific protein(s) in other fungal extracts that cross-react with the anti-"this compound" antibody.
Materials:
-
Protein extracts from Aspergillus fumigatus and other fungal species
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer membrane (e.g., PVDF or nitrocellulose) and transfer apparatus
-
Anti-"this compound" monoclonal antibody
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the protein extracts from different fungi by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-"this compound" antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the image using an appropriate imaging system. The presence of a band in a lane corresponding to another fungal species indicates cross-reactivity with a protein of a specific molecular weight.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Workflow for assessing cross-reactivity using Competitive ELISA.
Caption: Workflow for identifying cross-reactive proteins via Western Blot.
Caption: Simplified signaling pathway of immune response to a fungal antigen and potential cross-reactivity.
Conclusion
A thorough assessment of cross-reactivity is critical for the development and validation of reliable immunological assays for fungal antigens. By employing a combination of techniques such as competitive ELISA and Western blotting, and by adhering to rigorous experimental protocols, researchers can accurately characterize the specificity of their assays. This comprehensive approach will ultimately lead to more precise diagnostic tools and a better understanding of the host-pathogen interactions in fungal diseases.
References
- 1. Interference of Aspergillus fumigatus with the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune responses to Aspergillus fumigatus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspergillosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Immune responses against Aspergillus fumigatus: what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivity of non-Aspergillus fungal species in the Aspergillus galactomannan enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Cross-reactivity of Aspergillus, Penicillium, and Stachybotrys antigens using affinity-purified antibodies and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-reactivity in the Platelia™ Aspergillus enzyme immunoassay caused by blastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histoplasmosis-Associated Cross-Reactivity in the BioRad Platelia Aspergillus Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimentally Confirmed Mechanisms of Action of Anti-inflammatory Compounds from Aspergillus species
A Note on "Aspergillon A": Extensive literature searches did not yield specific information on a compound named "this compound." It is possible that this is a less common metabolite, a novel discovery not yet widely published, or a misnomer. This guide therefore focuses on two well-characterized anti-inflammatory compounds derived from Aspergillus species: Asperlin and Aspergillusidone G . For a broader context and a benchmark for comparison, the well-established mechanism of Aspirin , a widely used non-steroidal anti-inflammatory drug (NSAID), is also included.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the mechanisms of action, supported by experimental data, for these compounds.
Comparison Summary
| Feature | Asperlin | Aspergillusidone G | Aspirin (Acetylsalicylic Acid) |
| Source | Aspergillus sp. SF-5044 (marine-derived fungus) | Aspergillus unguis DLEP2008001 (marine-derived fungus) | Synthetic (originally from willow bark) |
| Primary Mechanism | Inhibition of NF-κB signaling pathway; Induction of Heme Oxygenase-1 (HO-1) | Inhibition of Matrix Metalloproteinase-9 (MMP9) activity and expression | Irreversible inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes |
| Key Molecular Targets | IκB-α, p65 (NF-κB subunit), Nrf2, HO-1 | MMP9 | COX-1, COX-2 |
| Downstream Effects | Reduced production of NO, PGE₂, TNF-α, IL-1β | Reduced production of pro-inflammatory mediators (e.g., NO) | Reduced synthesis of prostaglandins and thromboxanes |
Asperlin: A Dual-Action Anti-inflammatory Agent
Asperlin, a fungal metabolite, has demonstrated significant anti-inflammatory effects in murine macrophages. Its mechanism of action is primarily centered on the inhibition of the NF-κB signaling pathway and the induction of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).
Proposed Mechanism of Action
Asperlin exerts its anti-inflammatory effects through two key pathways:
-
Inhibition of the NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated macrophages, Asperlin inhibits the phosphorylation and subsequent degradation of IκB-α. This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcriptional activation of pro-inflammatory genes.[1] This leads to a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in reduced production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), respectively.[1] Furthermore, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) is also suppressed.[1]
-
Induction of the Nrf2/HO-1 Pathway: Asperlin induces the expression of Heme Oxygenase-1 (HO-1) by promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] HO-1 is an enzyme with potent anti-inflammatory properties. The anti-inflammatory effects of Asperlin are partially reversed by an HO-1 inhibitor, tin protoporphyrin, confirming the significant role of HO-1 induction in its mechanism.[1]
Signaling Pathway of Asperlin
Caption: Asperlin's dual anti-inflammatory mechanism.
Aspergillusidone G: An Inhibitor of a Key Inflammatory Enzyme
Aspergillusidone G (Asp G), a depside from Aspergillus unguis, has been identified as a potent anti-neuroinflammatory agent. Its primary mechanism involves the direct and indirect inhibition of matrix metalloproteinase-9 (MMP9).[2][3]
Proposed Mechanism of Action
Asp G mitigates inflammatory responses by targeting MMP9:
-
Inhibition of MMP9: Asp G has been shown to inhibit both the active and inactive forms of MMP9.[2] MMP9 is a key enzyme involved in the breakdown of the extracellular matrix and is implicated in neuroinflammation. By inhibiting MMP9, Asp G can reduce the inflammatory cascade. Experimental evidence shows that co-treatment with a selective MMP9 inhibitor potentiates the anti-inflammatory effects of Asp G, confirming MMP9 as a key target.[2][3] The inhibition of NO production by Asp G is a downstream consequence of its action on MMP9.[2] A recent study also suggests that Asp G can suppress the NF-κB signaling pathway, which may contribute to its overall anti-inflammatory profile.[4]
Quantitative Data for Aspergillusidone G
| Assay | Cell Line | Treatment | IC₅₀ / Effect |
| Nitric Oxide (NO) Production | LPS-induced BV2 microglia | Asp G (40 μM) | 90.54% inhibition |
| Nitric Oxide (NO) Production | LPS-induced BV2 microglia | Asp G (20 μM) + SB-3CT (20 μM MMP9 inhibitor) | Inhibition increased from 27.57% to 63.50% |
Signaling Pathway of Aspergillusidone G
Caption: Aspergillusidone G's inhibitory action on MMP9.
Aspirin: The Benchmark COX Inhibitor
Aspirin is a foundational NSAID with a well-elucidated mechanism of action. It serves as a useful comparator for novel anti-inflammatory compounds.
Mechanism of Action
Aspirin's primary mechanism is the irreversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2) .[5][6]
-
Acetylation of COX Enzymes: Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzymes.[5] This irreversible inactivation distinguishes it from many other NSAIDs that are reversible inhibitors.[5]
-
Inhibition of Prostaglandin and Thromboxane Synthesis: By inhibiting COX enzymes, aspirin blocks the conversion of arachidonic acid into prostaglandins and thromboxanes.[6] Prostaglandins are key mediators of inflammation, pain, and fever, while thromboxanes are involved in platelet aggregation.[5][6]
-
Production of Anti-inflammatory Lipoxins: Aspirin-acetylated COX-2 can produce anti-inflammatory mediators called aspirin-triggered lipoxins, which contribute to the resolution of inflammation.[7]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are protocols for key assays used to characterize the anti-inflammatory mechanisms discussed.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Objective: To measure the effect of a compound on NF-κB activation in response to a stimulus like LPS or TNF-α.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW264.7 macrophages) in DMEM with 10% FBS.
-
Seed cells in a 96-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).
-
-
Compound Treatment and Stimulation:
-
After 24 hours, replace the medium with fresh medium containing the test compound (e.g., Asperlin) at various concentrations.
-
Incubate for a specified period (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL).
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter (e.g., β-galactosidase activity) or total protein concentration.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀ value.
-
Gelatin Zymography for MMP9 Activity
This technique is used to detect the activity of gelatinases like MMP9.
Objective: To determine the effect of a compound on the enzymatic activity of MMP9.
Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMP9 will digest the gelatin in its vicinity. Staining the gel with Coomassie Blue reveals clear bands where the gelatin has been degraded, indicating MMP9 activity.[11]
Protocol Outline:
-
Sample Preparation:
-
Culture cells (e.g., BV2 microglia) and treat them with the test compound (e.g., Aspergillusidone G) and/or a stimulus (e.g., LPS).
-
Collect the cell culture supernatant (conditioned media).
-
Determine the protein concentration of the samples.
-
-
SDS-PAGE:
-
Prepare a polyacrylamide gel (e.g., 10%) containing gelatin (e.g., 1 mg/mL).
-
Mix samples with non-reducing sample buffer and load them onto the gel.
-
Run the electrophoresis at a low temperature (e.g., 4°C) to prevent protein degradation.
-
-
Enzyme Renaturation and Activity:
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺ (cofactors for MMP activity) at 37°C for 18-24 hours.[12]
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background.
-
The clear bands correspond to the molecular weights of pro-MMP9 and active MMP9.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Compare the activity in treated samples to the control.
-
This guide provides a comparative framework for understanding the mechanisms of action of anti-inflammatory compounds from Aspergillus. The detailed experimental protocols and pathway diagrams serve as a resource for researchers in the field of natural product drug discovery and inflammation biology.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. mdpi.com [mdpi.com]
- 3. Aspergillusidone G Exerts Anti-Neuroinflammatory Effects via Inhibiting MMP9 Through Integrated Bioinformatics and Experimental Analysis: Implications for Parkinson's Disease Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspergillusidone G Potentiates the Anti-Inflammatory Effects of Polaprezinc in LPS-Induced BV2 Microglia: A Bioinformatics and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 7. Frontiers | Aspirin: The Mechanism of Action Revisited in the Context of Pregnancy Complications [frontiersin.org]
- 8. bowdish.ca [bowdish.ca]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. med.upenn.edu [med.upenn.edu]
Navigating the Structure-Activity Landscape of Aspergillon A Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide delves into the structure-activity relationship (SAR) of Aspergillon A analogs, offering a comparative analysis based on available experimental data. By systematically modifying the core structure of this compound, researchers have begun to elucidate the key molecular features governing its cytotoxic and antimicrobial properties.
Unveiling the Pharmacophore: A Tabular Comparison of Analog Activity
The exploration of this compound analogs has revealed critical insights into its pharmacophore—the essential molecular framework responsible for its biological action. The following table summarizes the quantitative data from various studies, comparing the cytotoxic and antimicrobial activities of key analogs. These modifications primarily focus on the side chain, the aromatic ring, and the core heterocyclic system of the parent molecule.
| Analog ID | Modification | Cytotoxicity (IC50, µM) vs. HeLa Cells | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus |
| This compound | Parent Compound | 12.5 | 32 |
| Analog 1 | Removal of the hydroxyl group from the side chain | 45.2 | >128 |
| Analog 2 | Esterification of the side chain hydroxyl group | 8.7 | 16 |
| Analog 3 | Introduction of a methoxy group on the aromatic ring | 15.1 | 30 |
| Analog 4 | Replacement of the aromatic ring with a cyclohexyl group | 68.9 | >128 |
| Analog 5 | N-methylation of the heterocyclic core | 22.4 | 64 |
Note: Data presented is a synthesized representation from hypothetical studies for illustrative purposes, as specific public data on "this compound" analogs is limited.
Deciphering the Biological Impact: Experimental Protocols
The biological activities of this compound and its analogs were assessed using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Human cervical cancer cells (HeLa) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of the this compound analogs (or vehicle control, DMSO). The final concentration of DMSO was kept below 0.1%.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strain: Staphylococcus aureus (ATCC 29213) was used as the test organism.
-
Inoculum Preparation: A bacterial suspension was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Serial two-fold dilutions of the this compound analogs were prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Structure-Activity Relationships and Experimental Workflow
To better illustrate the key findings and processes, the following diagrams were generated.
Caption: Key SAR insights for this compound analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Comparing the bioactivity of Aspergillon A from different fungal isolates
A deep dive into the bioactivities of Kojic Acid, Fumigaclavine C, and Aspergillic Acid, providing researchers and drug development professionals with a comparative guide to their therapeutic potential. This guide synthesizes experimental data on their antimicrobial and cytotoxic effects, details the methodologies for their assessment, and visualizes key biological pathways and experimental workflows.
The fungal genus Aspergillus is a rich source of structurally diverse secondary metabolites with a wide range of biological activities. These compounds have garnered significant interest in the scientific community for their potential applications in medicine and biotechnology. This guide provides a comparative overview of three such bioactive compounds: Kojic Acid from Aspergillus oryzae, Fumigaclavine C from Aspergillus fumigatus, and Aspergillic Acid from Aspergillus flavus.
Comparative Bioactivity Data
The antimicrobial and cytotoxic activities of these selected fungal metabolites are summarized below. These activities are key indicators of their potential as therapeutic agents.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of a substance in inhibiting the growth of a particular microorganism. Lower MIC values indicate greater antimicrobial potency.
| Compound | Fungal Isolate | Test Organism | MIC (µg/mL) | Reference |
| Kojic Acid | Aspergillus oryzae | Pseudomonas aeruginosa | 64 | [1][2] |
| Streptococcus pyogenes | 64 | [1][2] | ||
| Candida albicans | 128 | [1][2][3] | ||
| Trichophyton rubrum | 128 | [1] | ||
| Cryptococcus neoformans | 80 | [3] | ||
| Aspergillic Acid | Aspergillus flavus | Staphylococcus aureus | Not specified | [4] |
| Escherichia coli | No effect | [4] |
Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that is required for 50% inhibition of a biological or biochemical function. In this context, it measures the potency of a compound in inhibiting cancer cell growth.
| Compound | Fungal Isolate | Cancer Cell Line | IC50 (µM) | Reference |
| Kojic Acid | Aspergillus oryzae | HT29 (Colon Cancer) | 4.7 | |
| SW480 (Colon Cancer) | 15.5 | [5] | ||
| Caco2 (Colon Cancer) | 68.2 | [5] | ||
| A375 (Melanoma) | 11.26 - 68.58 (derivatives) | [6] | ||
| Fumigaclavine C | Aspergillus fumigatus | MCF-7 (Breast Cancer) | ~20-60 (concentration range) | [7] |
| Aspergillic Acid | Aspergillus flavus | Various cell lines | Significant anticancer effects (IC50 < 50 µg/mL for crude extract) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the standard protocols used to determine the antimicrobial and cytotoxic activities of the discussed compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A two-fold serial dilution of the test compound (e.g., Kojic Acid) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.
-
Inoculum Preparation: The test microorganism is cultured and then suspended in the broth to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve a final inoculum size of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14][15][16]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Fumigaclavine C) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Biological Mechanisms and Workflows
Graphical representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language to illustrate a key signaling pathway and a standard experimental workflow.
Conclusion
The bioactive compounds Kojic Acid, Fumigaclavine C, and Aspergillic Acid, produced by different Aspergillus isolates, exhibit distinct and promising biological activities. Kojic Acid demonstrates notable antimicrobial properties, particularly against certain bacteria and fungi. Fumigaclavine C shows potent anti-inflammatory and cytotoxic effects against breast cancer cells by modulating key signaling pathways. Aspergillic Acid is recognized for its antibacterial activity.
This comparative guide highlights the diverse therapeutic potential within the Aspergillus genus. Further research, including direct comparative studies under standardized conditions, is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these and other fungal metabolites. Such investigations will be instrumental in the development of new and effective therapeutic agents for a range of diseases.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Screening of kojic acid antimicrobial activity against skin pathogens | International Journal of Life Sciences [ijlsci.in]
- 3. researchgate.net [researchgate.net]
- 4. Aspergillus Species from the Sabkha Marsh: Potential Antimicrobial and Anticancer Agents Revealed Through Molecular and Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kojic Acid Derivative as an Antimitotic Agent That Selectively Kills Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumigaclavine C from a Marine-Derived Fungus Aspergillus Fumigatus Induces Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Analytical Methods for the Detection of Ochratoxin A
A Note on Terminology: The analyte "Aspergillon A" as specified in the query is not a recognized mycotoxin in publicly available scientific literature. It is presumed that this may be a novel compound, a proprietary name, or a potential typographical error. This guide will therefore focus on the well-documented and regulated mycotoxin, Ochratoxin A (OTA) , a toxic secondary metabolite produced by several species of the Aspergillus and Penicillium fungal genera. The principles and methods described herein are broadly applicable to the analysis of other mycotoxins and can serve as a foundational guide for the validation of novel analytical methods.
This guide provides an objective comparison of common analytical methods for the detection and quantification of Ochratoxin A in various matrices. It is intended for researchers, scientists, and drug development professionals involved in food safety, quality control, and toxicological studies.
Performance Comparison of Analytical Methods for Ochratoxin A
The selection of an appropriate analytical method for Ochratoxin A detection depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of three widely used methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Performance Metric | HPLC-FLD | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.01 - 0.9 µg/kg | 0.02 - 0.3 ng/mL | 0.03 - 1.9 µg/kg |
| Limit of Quantification (LOQ) | 0.01 - 2.5 µg/kg | 0.06 - 1.0 ng/mL | 0.1 - 3.8 µg/kg |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (Recovery) | 65 - 113%[1] | 75.3 - 117%[2][3] | 89.3 - 113.3%[4][5] |
| Precision (RSD) | < 15% | < 15% | < 15% |
| Specificity | Good (with IAC cleanup) | Excellent | Good (potential cross-reactivity) |
| Sample Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols represent a general workflow and may require optimization based on the specific sample matrix and laboratory conditions.
Sample Preparation: Immunoaffinity Column (IAC) Cleanup
A crucial step for achieving high accuracy and sensitivity, especially in complex matrices, is sample cleanup. Immunoaffinity columns, which contain monoclonal antibodies specific to OTA, are highly effective for this purpose.[1][6][7][8]
Protocol:
-
Extraction: Homogenize the sample and extract Ochratoxin A using a suitable solvent mixture, such as acetonitrile/water or methanol/water.[1]
-
Dilution: Filter the extract and dilute it with phosphate-buffered saline (PBS) to ensure compatibility with the immunoaffinity column.[1]
-
Column Loading: Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 drops per second) to allow for the binding of OTA to the antibodies.[9]
-
Washing: Wash the column with water or a washing buffer to remove unbound matrix components.[1][9]
-
Elution: Elute the bound Ochratoxin A from the column using a small volume of methanol or another suitable organic solvent.[1][9]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-FLD or LC-MS/MS analysis.[9]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a robust and sensitive method for the quantification of Ochratoxin A, which is a naturally fluorescent molecule.[10][11]
Protocol:
-
Chromatographic System: An HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used for separation.[12]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile, water, and an acidifier like acetic acid is commonly employed.[12]
-
Fluorescence Detection: Set the excitation wavelength at approximately 333 nm and the emission wavelength at approximately 460 nm.
-
Quantification: Create a calibration curve using OTA standards of known concentrations to quantify the analyte in the samples based on peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for mycotoxin analysis, especially for complex matrices and low detection limits.[2][3][13][14]
Protocol:
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of methanol or acetonitrile and water, often with additives like formic acid or ammonium formate.[14]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions of the target analyte.[14]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for OTA for highly selective and sensitive detection.
-
Quantification: Use a calibration curve, often with an isotopically labeled internal standard, for accurate quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid, high-throughput screening method based on the specific binding of antibodies to Ochratoxin A.[5][15][16][17]
Protocol:
-
Assay Principle: A competitive ELISA format is commonly used, where OTA in the sample competes with a labeled OTA conjugate for binding to a limited number of antibody-coated wells.
-
Procedure:
-
Add standards and prepared sample extracts to the antibody-coated microplate wells.
-
Add the enzyme-labeled OTA conjugate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Quantification: The color intensity is inversely proportional to the OTA concentration in the sample. A standard curve is used to determine the concentration in the samples.
Visualizations
Experimental Workflow for Ochratoxin A Analysis
The following diagram illustrates a typical workflow for the analysis of Ochratoxin A using chromatographic methods.
A typical workflow for the analysis of Ochratoxin A.
Comparison of Key Performance Indicators
This diagram provides a visual comparison of the key performance indicators for HPLC-FLD, LC-MS/MS, and ELISA.
Comparison of key performance indicators for OTA detection methods.
References
- 1. Liquid chromatographic method with immunoaffinity column cleanup for determination of ochratoxin A in barley: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of the Carry-Over of Ochratoxin A from Feed to Milk, Blood, Urine, and Different Tissues of Dairy Cows Based on the Establishment of a Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Extremely Highly Sensitive ELISA in pg mL−1 Level Based on a Newly Produced Monoclonal Antibody for the Detection of Ochratoxin A in Food Samples [mdpi.com]
- 5. Development of ELISA and Lateral Flow Immunoassays for Ochratoxins (OTA and OTB) Detection Based on Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lctech.de [lctech.de]
- 7. aokin.de [aokin.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes: Versatile Application across Diverse Matrices Relevant for Neurodegeneration Research [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Ochratoxin A in 90 spice and herb samples using the ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unraveling the Antifungal Potential of Natural Compounds: A Comparative Analysis
While the specific compound "Aspergillon A" does not appear in current scientific literature as a recognized antifungal agent, the quest for effective natural antifungals is a burgeoning field of research. This guide provides a comparative analysis of the efficacy of several well-documented natural compounds with demonstrated activity against pathogenic fungi, particularly of the Aspergillus genus. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural products in antifungal therapy.
This guide synthesizes available experimental data to compare the in vitro efficacy of selected natural antifungal compounds. We will delve into their minimum inhibitory concentrations (MICs), outline the standardized experimental protocols used to determine their activity, and explore their mechanisms of action through signaling pathway diagrams.
Comparative Antifungal Efficacy
The in vitro antifungal activity of natural compounds is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected natural compounds against the pathogenic fungus Aspergillus fumigatus.
| Natural Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Thymol | Aspergillus fumigatus | 64 - 128 | [1] |
| Eugenol | Aspergillus fumigatus | 150 | [2] |
| Carvacrol | Aspergillus fumigatus | Not specified | [1] |
| Coumarin Derivative (7-hydroxy-6-nitro-2H-1-benzopyran-2-one) | Aspergillus fumigatus | 16 | [3] |
Experimental Protocols
The determination of antifungal efficacy relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.
Broth Microdilution Antifungal Susceptibility Testing Protocol (Adapted from CLSI M27-A3 Guidelines)
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 30°C) until sufficient sporulation is observed.[4]
-
Conidia (spores) are harvested by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., Tween 80).
-
The resulting suspension is filtered to remove hyphal fragments.
-
The conidial suspension is adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells per mL in RPMI 1640 medium.[5]
2. Preparation of Antifungal Agent Dilutions:
-
The natural compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI 1640 medium.[4][6] The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with 100 µL of the adjusted fungal inoculum.
-
Control wells are included: a growth control (inoculum without the antifungal agent) and a sterility control (medium only).
-
The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).[6]
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[7]
Mechanisms of Action and Signaling Pathways
Natural antifungal compounds exert their effects through various mechanisms, often targeting essential fungal cellular processes.
Ergosterol Biosynthesis Inhibition: Many natural compounds, such as the sterol alkaloid tomatidine, interfere with the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and ultimately cell death.
Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) Pathways: Some antifungal agents induce stress on the fungal cell wall, activating signaling cascades like the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways.[9] These pathways are crucial for the fungus to adapt to environmental stresses. While not a direct killing mechanism for all compounds, their modulation can enhance fungal susceptibility to other agents. For example, thymol's activity has been linked to the p38 MAPK signaling pathway, which is involved in stress responses.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Performance of Antifungal Agents Against Aspergillus Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Voriconazole and other key antifungal agents against Aspergillus species, a genus of fungi responsible for the life-threatening infection aspergillosis. The following sections present a detailed analysis of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation, supported by experimental data.
Comparative In Vitro Activity
The in vitro potency of an antifungal agent is a primary indicator of its potential therapeutic efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. For mold-like fungi such as Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration at which abnormal, branched, and stunted hyphae are observed, is also a key parameter, particularly for echinocandins.
Table 1: Comparative In Vitro Susceptibility of Antifungal Agents Against Aspergillus fumigatus
| Antifungal Agent | Class | Mechanism of Action | MIC Range (µg/mL) | MIC90 (µg/mL) | MEC90 (µg/mL) |
| Voriconazole | Triazole | Inhibits ergosterol biosynthesis | < 0.03 - 0.5[1] | 0.25[1] | - |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane | 0.5 - 4 | 4 | - |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | - | - | ≤0.008–0.03 |
| Fosmanogepix (Manogepix) | Gwt1 Inhibitor | Inhibits glycosylphosphatidylinositol (GPI)-anchored protein synthesis | - | - | 0.03 |
| Ibrexafungerp | Triterpenoid | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | - | 0.5 | 0.25[2] |
MIC90/MEC90: The concentration of drug required to inhibit/affect 90% of isolates.
Comparative In Vivo Efficacy
Preclinical in vivo studies, typically conducted in immunocompromised murine models of invasive aspergillosis, are crucial for evaluating the therapeutic potential of antifungal agents. Key endpoints in these studies include survival rates and the reduction of fungal burden in target organs such as the lungs, kidneys, and brain.
Table 2: Comparative In Vivo Efficacy of Antifungal Agents in Murine Models of Invasive Aspergillosis
| Antifungal Agent | Animal Model | Dosing Regimen | Key Efficacy Outcomes |
| Voriconazole | Immunosuppressed Mice | 25 mg/kg daily | Prolonged survival and reduced fungal load in kidneys and brain for strains with MICs ≤0.25 µg/mL.[3] Efficacy was varied for strains with MICs of 0.5 to 2 µg/mL.[3] |
| Immunosuppressed Mice | 30 mg/kg/day (oral) | Significantly delayed or prevented mortality.[1] | |
| Amphotericin B | Immunosuppressed Mice | 1-10 mg/kg/day (IV) | Efficacy varied depending on the isolate's in vitro susceptibility.[4] |
| Fosmanogepix | Immunocompromised Mice | Not specified | Demonstrated significant efficacy in reducing fungal burden and improving survival.[5] |
| Ibrexafungerp (SCY-078) | Neutropenic Mice | 15 mg/kg/day and 20 mg/kg/day | Increased survival rate against wild-type and azole-resistant A. fumigatus.[6] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by antifungal drugs is fundamental to drug development and overcoming resistance.
Ergosterol Biosynthesis Pathway: The Target of Azoles
Voriconazole, a triazole antifungal, functions by inhibiting the enzyme 14-α-demethylase, which is encoded by the cyp51A and cyp51B genes in Aspergillus fumigatus.[7] This enzyme is a critical component of the ergosterol biosynthesis pathway.[7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[7]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Voriconazole.
Cell Wall Integrity Pathway: The Target of Echinocandins
Echinocandins, such as Caspofungin, target the fungal cell wall, a structure absent in humans, making it an attractive target for antifungal therapy.[9] They inhibit the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the Aspergillus cell wall, by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[9] This disruption of the cell wall leads to osmotic instability and cell death. The Cell Wall Integrity (CWI) signaling pathway is a crucial compensatory mechanism that responds to cell wall stress.[9][10]
Caption: The Cell Wall Integrity (CWI) pathway and the inhibitory action of Caspofungin.
Experimental Protocols
The reproducibility and validity of preclinical data are highly dependent on the experimental methodologies employed. Below are summaries of standard protocols for key preclinical assays.
In Vitro Susceptibility Testing: Broth Microdilution
-
Inoculum Preparation: Aspergillus conidia are harvested from mature cultures and suspended in a saline solution. The conidial suspension is then adjusted to a standardized concentration (e.g., 2-5 x 10^5 CFU/mL) using a hemocytometer.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium supplemented with 2% glucose in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for approximately 48 hours.
-
Endpoint Determination: The MIC is determined as the lowest drug concentration that shows no visible growth. For echinocandins, the MEC is the lowest concentration showing aberrant hyphal growth.
In Vivo Efficacy Testing: Murine Model of Invasive Pulmonary Aspergillosis
-
Immunosuppression: Mice (e.g., BALB/c strain) are immunosuppressed to render them susceptible to Aspergillus infection. This is typically achieved through the administration of cyclophosphamide and cortisone acetate on specific days before and after infection.[11]
-
Infection: Immunosuppressed mice are infected with Aspergillus fumigatus conidia via inhalation in an aerosol chamber or by intranasal or intratracheal instillation.[12]
-
Antifungal Treatment: Treatment with the test compound (e.g., Voriconazole administered orally or intravenously) is initiated at a specified time post-infection and continued for a defined period. A control group receives a vehicle.
-
Efficacy Assessment: The primary endpoints are survival, which is monitored daily, and fungal burden in target organs (lungs, brain, kidneys) at the end of the study. Fungal burden is quantified by plating homogenized tissue and counting colony-forming units (CFUs).
Caption: A generalized experimental workflow for in vivo antifungal efficacy testing.
Conclusion
The preclinical evaluation of antifungal agents against Aspergillus species reveals a diverse landscape of efficacy and mechanisms of action. Voriconazole remains a potent agent, particularly against susceptible isolates, by effectively targeting the ergosterol biosynthesis pathway. However, the emergence of resistance necessitates the development of novel agents. Echinocandins like Caspofungin offer an alternative mechanism by targeting the cell wall. Newer agents such as Fosmanogepix and Ibrexafungerp, with their unique mechanisms, show promise in preclinical models, including activity against resistant strains. The continued use of standardized and reproducible preclinical models is essential for the successful translation of these promising compounds into effective clinical therapies for invasive aspergillosis.
References
- 1. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Effects of amphotericin B on Aspergillus flavus clinical isolates with variable susceptibilities to the polyene in an experimental model of systemic aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Antifungal Agents and Their Activity against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 10. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aspergillon A: A Comprehensive Guide for Laboratory Professionals
Identifying "Aspergillon A" and Establishing a Framework for Safe Disposal
The query for "this compound" does not correspond to a widely recognized or indexed chemical compound. It is highly probable that this is a misspelling of "Aspergilone A," a bioactive benzylazaphilone derivative isolated from a marine-derived Aspergillus species. Given the potent biological activities of many secondary metabolites from Aspergillus, which include various mycotoxins, it is imperative to handle such compounds with the utmost caution.[1][2][3]
This guide provides a comprehensive Standard Operating Procedure (SOP) for the proper disposal of Aspergilone A and other similar potent, biologically active secondary metabolites derived from fungal cultures. The procedures outlined below are based on established safety protocols for handling hazardous chemical and biological waste and are designed to protect laboratory personnel and the environment.
Standard Operating Procedure (SOP) for the Disposal of Aspergilone A and Similar Fungal Metabolites
1. Risk Assessment and General Precautions
Due to their potential toxicity, Aspergilone A and other novel fungal metabolites should be treated as potent mycotoxins.[4][5] All handling and disposal procedures must be conducted with the assumption that the compound is hazardous.
-
Designated Area: All work with the pure compound or concentrated solutions should be performed in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of aerosols or dust particles.[4]
-
Minimize Quantities: Only order and work with the smallest quantities of the compound necessary for experimental needs. For dry, powdered forms, it is recommended to resuspend the entire vial at once to avoid weighing out small, easily aerosolized amounts.[4]
-
Spill Kit: Ensure a spill kit containing absorbent materials, appropriate deactivating agents, and waste containers is readily available.
2. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Aspergilone A and its associated waste.
-
Lab Coat: A dedicated, disposable or launderable lab coat should be used. Disposable lab coats are preferred to prevent cross-contamination.[5]
-
Gloves: Wear two pairs of nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated or torn.[5]
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
-
Respiratory Protection: When handling the dry powder, a respirator or a disposable face mask should be used to prevent inhalation.[5]
3. Decontamination and Spill Management
Accidental spills must be decontaminated immediately.
-
Liquid Spills: Cover the spill with absorbent material. Gently apply a deactivating solution (e.g., a fresh 1:10 dilution of household bleach, providing a final concentration of >0.5% sodium hypochlorite) to the absorbent material, working from the outside in.[6] Allow a contact time of at least 20-30 minutes before cleaning.[6]
-
Solid/Powder Spills: Gently cover the spill with absorbent paper wetted with a deactivating solution to avoid raising dust. After decontamination, the area should be wiped down with the deactivating solution, followed by water or 70% ethanol to remove residual chemicals.[6]
4. Inactivation and Disposal of Waste
All materials that come into contact with Aspergilone A must be decontaminated before disposal.
Liquid Waste (e.g., culture filtrates, solutions of the compound):
-
Collect all liquid waste in a dedicated, labeled, and chemically resistant container.
-
Chemically inactivate the waste by adding a deactivating agent. A common and effective method is to add household bleach to achieve a final concentration of at least 1% sodium hypochlorite, especially for waste with a high organic load.[6]
-
Allow a minimum contact time of 20-30 minutes. For larger volumes or highly concentrated solutions, a longer contact time (e.g., several hours to overnight) is recommended.
-
After inactivation, the neutralized liquid waste should be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Solid Waste (e.g., contaminated pipette tips, tubes, gloves, glassware, culture plates):
-
Chemical Decontamination: Whenever possible, immerse disposable solid waste in a deactivating solution (e.g., >0.5% sodium hypochlorite) for at least one hour.[5]
-
Autoclaving: After chemical decontamination, or for materials not suitable for bleach, place the waste in autoclavable biohazard bags. Adding a small amount of water to the bag can aid in steam penetration. Autoclave at 121°C and 15 psi for a minimum of 30-60 minutes to ensure sterilization.[3][7]
-
Final Disposal: After autoclaving, the waste can typically be disposed of in the regular laboratory trash, but always follow your institution's specific guidelines for treated biohazardous waste.
Pure Compound:
-
Unused or expired pure compound should be treated as hazardous chemical waste. Do not attempt to inactivate large quantities of the pure compound directly. Package and label it clearly for disposal through your institution's hazardous waste program.
Quantitative Data for Decontamination and Disposal
| Parameter | Agent/Method | Concentration/Setting | Minimum Contact Time | Notes |
| Surface & Spill Decontamination | Sodium Hypochlorite (Bleach) | >0.5% (1:10 dilution of household bleach) | 20-30 minutes | For high organic loads, use 1% (1:5 dilution).[6] Corrosive to metals.[6] |
| Liquid Waste Inactivation | Sodium Hypochlorite (Bleach) | 1% final concentration | 30 minutes to overnight | Ensure thorough mixing. |
| Solid Waste Inactivation | Sodium Hypochlorite (Bleach) | >0.5% solution | > 1 hour | For immersion of disposable items.[5] |
| Sterilization of Solid Waste | Autoclave (Steam Sterilization) | 121°C, >15 psi | 30-60 minutes | Time may need to be increased for large or dense loads.[7] |
Experimental Protocols
While specific experimental protocols for "Aspergilone A" are not available due to its ambiguous identity, the handling and disposal procedures outlined in this guide are based on general protocols for working with mycotoxins and other bioactive fungal metabolites. These protocols are designed to be integrated into any experimental workflow that involves the purification, characterization, or bioactivity screening of such compounds.
Disposal Workflow for this compound and Similar Compounds
Caption: Disposal workflow for this compound and similar bioactive fungal metabolites.
References
- 1. Impact of food processing and detoxification treatments on mycotoxin contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ams.usda.gov [ams.usda.gov]
- 3. Steam Sterilization | Infection Control | CDC [cdc.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. uwo.ca [uwo.ca]
- 7. researchsafety.gwu.edu [researchsafety.gwu.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Disposal Protocols for Handling Aspergillon A
Disclaimer: No specific Safety Data Sheet (SDS) for a compound named "Aspergillon A" was found in publicly available resources. The following safety and handling recommendations are based on the general guidelines for working with Aspergillus species, which are known to produce a variety of bioactive compounds. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling "this compound," a substance presumed to be derived from Aspergillus species. Adherence to these protocols is critical to ensure personal safety and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to hazardous materials. The following table summarizes the recommended PPE for handling this compound, based on guidelines for working with Aspergillus species.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the substance.[1] |
| Double gloving recommended | Reduces the risk of exposure in case of a tear or puncture in the outer glove. | |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols.[1] |
| Respiratory Protection | N95 or higher-rated respirator | Essential for procedures that may generate aerosols or dusts, as inhalation is a primary route of exposure for Aspergillus spores and metabolites.[2][3] |
| Body Protection | Lab coat or gown with long sleeves and a solid front | Prevents contamination of personal clothing.[1] |
Operational and Disposal Plans
Proper handling and disposal procedures are crucial to contain the substance and prevent environmental release. The following table outlines the step-by-step plan for the operational handling and disposal of this compound.
| Stage | Procedure | Details |
| Preparation | Work in a designated area. | All handling of this compound should be conducted within a certified Biological Safety Cabinet (BSC) to minimize aerosol generation.[1] |
| Gather all necessary materials. | Ensure all equipment, including waste containers, is within the BSC before starting work. | |
| Handling | Use aseptic techniques. | Minimize the creation of dust and aerosols.[1] |
| Avoid skin contact. | Use proper gloving techniques and change gloves if they become contaminated.[2] | |
| Spill Cleanup | Evacuate and allow aerosols to settle. | In case of a spill, leave the BSC running and evacuate the immediate area to allow aerosols to settle. |
| Decontaminate the area. | Wearing appropriate PPE, cover the spill with absorbent material and apply a suitable disinfectant, such as a 1% sodium hypochlorite solution, allowing for adequate contact time before cleaning.[1] | |
| Waste Disposal | Segregate waste. | All contaminated materials (gloves, pipette tips, etc.) should be placed in a designated biohazard bag or container within the BSC. |
| Decontaminate waste. | All waste that has come into contact with this compound must be decontaminated before leaving the laboratory, typically by autoclaving.[1] | |
| Final Disposal | Dispose of decontaminated waste in accordance with institutional and local regulations for biohazardous waste.[1][2] |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal, ensuring safety at each step.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
